molecular formula C7H11NO2 B1279752 1-Acetylpiperidin-2-one CAS No. 3326-13-4

1-Acetylpiperidin-2-one

Cat. No.: B1279752
CAS No.: 3326-13-4
M. Wt: 141.17 g/mol
InChI Key: UBDLJNPJCXUZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidin-2-one is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDLJNPJCXUZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473418
Record name 1-acetylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-13-4
Record name 1-Acetyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-Acetylpiperidin-2-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its physicochemical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is a cyclic amide, specifically an N-acetylated lactam derived from piperidine. Its chemical structure features a six-membered piperidine ring with a carbonyl group at the 2-position and an acetyl group attached to the nitrogen atom.[1] This substitution pattern influences its polarity and reactivity, making it a useful intermediate in various chemical syntheses.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3326-13-4[1]
Molecular Formula C₇H₁₁NO₂[2]
Molecular Weight 141.17 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 260.5 °C at 760 mmHg[1]
Density 1.126 g/cm³[1]
Flash Point 116.3 °C[1]
Refractive Index 1.485[1]
InChI Key UBDLJNPJCXUZGB-UHFFFAOYSA-N[2]
SMILES CC(=O)N1CCCCC1=O[1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data has been predicted using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely show four distinct signals corresponding to the protons of the piperidine ring and the acetyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6-3.8Triplet2H-N-CH₂- (C6-H)
~2.5-2.7Triplet2H-CH₂-C=O (C3-H)
~2.2-2.4Singlet3H-C(=O)-CH₃
~1.8-2.0Multiplet4H-CH₂-CH₂-CH₂- (C4-H, C5-H)
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals for the two carbonyl carbons, the methyl carbon of the acetyl group, and the four methylene carbons of the piperidine ring.

Chemical Shift (ppm)Assignment
~172-174-N-C=O (Lactam Carbonyl)
~170-172-C(=O)-CH₃ (Acetyl Carbonyl)
~45-47-N-CH₂- (C6)
~32-34-CH₂-C=O (C3)
~25-27-C(=O)-CH₃
~22-24-CH₂- (C5)
~20-22-CH₂- (C4)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1730-1750StrongC=O Stretch (Acetyl)
~1670-1690StrongC=O Stretch (Lactam)
~2850-2960Medium-StrongC-H Stretch (Aliphatic)
~1200-1300Medium-StrongC-N Stretch

Synthesis and Reactivity

This compound is typically synthesized via the N-acetylation of 2-piperidone. This reaction involves the treatment of 2-piperidone with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1]

As a functionalized lactam, this compound can serve as a versatile building block in organic synthesis. The presence of the acetyl group activates the lactam ring, making it susceptible to various nucleophilic attacks and ring-opening reactions, providing pathways to more complex molecular architectures.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_byproduct Byproduct 2-Piperidone 2-Piperidone N-Acetylation N-Acetylation 2-Piperidone->N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetylation Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->N-Acetylation Catalyst/Acid Scavenger This compound This compound N-Acetylation->this compound Acetic Acid Acetic Acid N-Acetylation->Acetic Acid

A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on standard N-acetylation procedures.

Objective: To synthesize this compound via the N-acetylation of 2-piperidone.

Materials:

  • 2-Piperidone (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount) or Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (catalytic amount) or triethylamine (1.5 eq) to the solution.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the piperidine scaffold is a highly privileged structure in medicinal chemistry.[1] Piperidine and its derivatives are found in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The N-acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylated compounds, such as N-acetylcysteine, have demonstrated therapeutic applications. For instance, N-acetylcysteine in combination with beta-lactams has shown high activity against carbapenem-resistant bacteria.[3][4] N-thiolated β-lactams, which are structurally related to N-acetylated lactams, have been investigated for their antibacterial properties.[5]

Given the prevalence of the piperidine motif in centrally active drugs and the potential for the N-acetyl-lactam functionality to confer unique biological properties, this compound represents a valuable scaffold for the synthesis of novel compounds for drug discovery programs.

G cluster_properties Core Structural Features cluster_activities Potential Biological Activities This compound This compound Piperidine Scaffold Piperidine Scaffold This compound->Piperidine Scaffold N-Acetyl Lactam N-Acetyl Lactam This compound->N-Acetyl Lactam Anticancer Anticancer Piperidine Scaffold->Anticancer Antimicrobial Antimicrobial Piperidine Scaffold->Antimicrobial Antiviral Antiviral Piperidine Scaffold->Antiviral Anti-inflammatory Anti-inflammatory Piperidine Scaffold->Anti-inflammatory CNS Activity CNS Activity Piperidine Scaffold->CNS Activity N-Acetyl Lactam->Antimicrobial Potential Synergy

Logical relationship of structural features to potential applications.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. While experimental data on its biological activity is limited, its structural features—a piperidine scaffold and an N-acetyl lactam moiety—suggest significant potential as an intermediate for the synthesis of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological applications in drug discovery and development.

References

1-Acetylpiperidin-2-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone). Due to the prevalence of information on its isomers, this document serves to clarify the specific characteristics of the 2-one isomer. It includes a detailed experimental protocol for its synthesis via the acetylation of 2-piperidone, alongside a compilation of its known quantitative data and a visual representation of its molecular structure. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The introduction of an acetyl group at the nitrogen and a carbonyl group at the 2-position of the piperidine ring results in a lactam with specific chemical properties that make it a valuable intermediate in organic synthesis. Understanding its precise molecular structure and properties is crucial for its effective utilization in the development of novel chemical entities.

Molecular Structure and Formula

The chemical formula for this compound is C₇H₁₁NO₂. The molecule consists of a six-membered piperidine ring with an acetyl group attached to the nitrogen atom and a carbonyl group at the second carbon atom of the ring.

Molecular Structure Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Reactant Dissolve 2-Piperidone in Pyridine Cool Cool to 0 °C Dissolve_Reactant->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Quench Quench with Methanol React->Quench Evaporate Co-evaporate with Toluene Quench->Evaporate Extract Dissolve in CH₂Cl₂ & Wash Evaporate->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

An In-depth Technical Guide to N-Acetyl-2-piperidone: Physicochemical Properties and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Acetyl-2-piperidone (CAS No. 3326-13-4). The information is compiled to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development. All quantitative data is presented in structured tables for clarity and comparative ease. Where available, generalized experimental protocols and key spectral data interpretations are provided.

Core Physicochemical Properties

N-Acetyl-2-piperidone, also known as 1-acetyl-2-piperidinone, is a derivative of 2-piperidone, a six-membered lactam. Its physicochemical properties are crucial for its handling, characterization, and application in further chemical transformations.

Identification and General Properties
PropertyValueReference
Chemical Name N-Acetyl-2-piperidone; 1-Acetyl-2-piperidinone[1]
CAS Number 3326-13-4[1][2]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [3]
Appearance Light yellow to light brown liquid[3]
Physical Properties
PropertyValueConditionsReference
Boiling Point 260.5 °Cat 760 mmHg[1]
109 °Cat 9 Torr[3]
Density 1.126 g/cm³Predicted[1]
Refractive Index 1.485Not Specified[1]
Flash Point 116.3 °CNot Specified[1]
Solubility Soluble in water. Insoluble in acetic acid.[3]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of N-Acetyl-2-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show signals corresponding to the acetyl methyl group (a singlet around 2.0-2.5 ppm) and the methylene protons of the piperidone ring (multiplets in the range of 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

  • ¹³C NMR: The carbon spectrum will feature a signal for the acetyl methyl carbon (around 20-30 ppm), several signals for the piperidone ring methylene carbons (in the aliphatic region), and two downfield signals for the carbonyl carbons (one for the lactam and one for the acetyl group, typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetyl-2-piperidone is characterized by the presence of two strong carbonyl stretching bands, a key feature of the N-acetyl lactam structure.

  • C=O Stretching (Amide I): A strong absorption band is expected around 1680-1720 cm⁻¹ for the tertiary amide (N-acetyl group).

  • C=O Stretching (Lactam): Another strong absorption band for the six-membered lactam carbonyl group is expected in the region of 1640-1680 cm⁻¹.

  • C-N Stretching: This will appear in the fingerprint region.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 141 corresponding to the molecular weight of C₇H₁₁NO₂ is expected.

  • Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For N-Acetyl-2-piperidone, key fragments may arise from the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 98, or cleavage of the piperidone ring.

Synthesis and Purification

N-Acetyl-2-piperidone is typically synthesized by the acetylation of 2-piperidone.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of N-Acetyl-2-piperidone.

SynthesisWorkflow General Synthesis Workflow for N-Acetyl-2-piperidone cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 2-Piperidone Reaction Acetylation Reaction (Optional: with base or catalyst) Reactant1->Reaction Reactant2 Acetic Anhydride or Acetyl Chloride Reactant2->Reaction Quenching Quenching (e.g., with water or base) Reaction->Quenching Reaction Mixture Extraction Extraction (e.g., with an organic solvent) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purification (e.g., Distillation or Column Chromatography) Drying->Purification Crude Product Product N-Acetyl-2-piperidone Purification->Product Pure Product

Caption: General workflow for the synthesis of N-Acetyl-2-piperidone.

Experimental Protocol: Acetylation of 2-Piperidone

The following is a generalized protocol based on common organic synthesis procedures for N-acetylation.

Materials:

  • 2-Piperidone

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-piperidone in a suitable solvent such as dichloromethane.

  • If using a catalyst, add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC is recommended).

  • Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude N-Acetyl-2-piperidone can be purified by vacuum distillation. Given its boiling point of 109 °C at 9 Torr, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Chemical Reactivity and Stability

N-Acetyl-2-piperidone, as an N-acyl lactam, possesses two carbonyl groups, which influences its reactivity.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-piperidone and acetic acid. The N-acetyl group may be more labile than the lactam amide bond under certain conditions.

  • Reduction: The lactam carbonyl can be reduced to the corresponding amine, N-acetylpiperidine, using strong reducing agents like lithium aluminum hydride.

  • Stability: The compound is generally stable under neutral conditions. However, it should be stored in a cool, dry place to prevent hydrolysis from atmospheric moisture.

Biological and Pharmacological Context

Currently, there is limited publicly available information directly implicating N-Acetyl-2-piperidone in specific biological signaling pathways or mechanisms of action. The piperidone scaffold is present in a wide range of biologically active molecules and pharmaceuticals, and derivatives have been investigated for various activities, including anticancer, antibacterial, and as enzyme inhibitors. However, specific biological screening data for N-Acetyl-2-piperidone is not widely reported.

The N-acetyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylation is a common metabolic pathway for many drugs containing primary or secondary amine groups. In the context of N-Acetyl-2-piperidone, the acetyl group renders the lactam nitrogen non-basic and may affect its ability to act as a hydrogen bond donor.

The following diagram illustrates a hypothetical logical relationship for the investigation of the biological activity of a novel piperidone derivative.

BiologicalInvestigation Logical Flow for Biological Investigation of a Piperidone Derivative A Synthesis and Purification of N-Acetyl-2-piperidone B Structural Characterization (NMR, MS, IR) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) B->C D Identification of a Biological Target C->D Active Hit E Mechanism of Action Studies D->E F Lead Optimization E->F G Preclinical Development F->G

References

In-Depth Technical Guide to the Spectroscopic Profile of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetylpiperidin-2-one (CAS No. 3326-13-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data from reliable chemical databases and computational models. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H3 (α to C=O)~ 2.5Triplet~ 6.5
H4, H5 (ring methylenes)~ 1.9Multiplet-
H6 (α to N)~ 3.8Triplet~ 6.0
Acetyl-CH₃~ 2.4Singlet-

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Carbon AtomChemical Shift (ppm)
C2 (Amide C=O)~ 173
C3~ 32
C4~ 21
C5~ 23
C6~ 49
Acetyl C=O~ 170
Acetyl-CH₃~ 24
Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide I)~ 1700 - 1720Strong
C=O (Acetyl)~ 1650 - 1670Strong
C-N Stretch~ 1250 - 1350Medium
C-H Stretch (Aliphatic)~ 2850 - 2960Medium-Strong
Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/zProposed Fragment Ion
141[M]⁺ (Molecular Ion)
99[M - CH₂CO]⁺
84[M - C₂H₃NO]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically results in a clear molecular ion peak and a characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which is a softer ionization technique.

  • Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide to 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of its potential, though currently undocumented, biological significance.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a derivative of piperidin-2-one, featuring an acetyl group attached to the nitrogen atom.[1] This structure is also recognized by several synonyms, which are often encountered in chemical literature and databases.

Table 1: IUPAC Name and Synonyms for this compound

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number 3326-13-4
Synonyms 1-Acetyl-2-piperidinone, N-Acetyl-2-piperidone, 1-Acetyl-2-piperidone, N-Acetyl-α-piperidone, N-Acetylpiperidin-2-one, N-Acetylpiperidone, 2-Piperidinone, 1-acetyl-, 1-Acetyl-piperidin-2-one

Physicochemical Properties

This compound is a cyclic amide, specifically a lactam, that is typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1] The presence of both a carbonyl group and an acetyl group contributes to its moderate polarity and reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [2]
Boiling Point 260.5 °C at 760 mmHg[2]
Density 1.126 g/cm³[2]
Flash Point 116.3 °C[2]
Refractive Index 1.485[2]
LogP 0.48330[2]
Purity 98%

Experimental Protocol: Synthesis of this compound

General Protocol for N-Acetylation of 2-Piperidone:

Objective: To synthesize this compound by reacting 2-piperidone with acetic anhydride.

Materials:

  • 2-Piperidone (δ-valerolactam)

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (for extraction)

  • 1 M Hydrochloric acid (for washing)

  • Saturated aqueous sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled and stirring solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

  • Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. However, the piperidone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.

Given the structural similarity to other N-acetylated compounds and lactams, some general biological activities could be hypothesized, though they would require experimental validation. For instance, N-acetylated compounds are involved in various biological processes, and the lactam ring is a key feature of beta-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.

Due to the absence of specific information on signaling pathways for this compound, a generalized workflow for the investigation of a novel chemical entity in drug discovery is presented below. This logical flow illustrates the typical progression from initial synthesis to potential clinical application.

Drug_Discovery_Workflow Generalized Drug Discovery Workflow for a Novel Compound cluster_0 Discovery and Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Approval and Post-Market Synthesis Chemical Synthesis (e.g., this compound) Screening High-Throughput Screening (In vitro assays) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo animal models) Lead_Opt->Preclinical Phase_I Phase I Clinical Trials (Safety in healthy volunteers) Preclinical->Phase_I Phase_II Phase II Clinical Trials (Efficacy and dosing in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale efficacy and safety) Phase_II->Phase_III NDA New Drug Application (NDA) (Submission to regulatory agencies) Phase_III->NDA Approval Regulatory Approval (e.g., FDA, EMA) NDA->Approval Post_Market Post-Market Surveillance (Phase IV studies) Approval->Post_Market

Caption: A generalized workflow for a drug discovery campaign.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in the synthesis of more complex molecules for various applications. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its specific biological activity and mechanism of action. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research into the biological effects of this compound is warranted to explore its potential as a lead compound in drug discovery and other life sciences applications.

References

Crystal Structure of 1-Acetylpiperidin-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 1-acetylpiperidin-2-one derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document synthesizes information from closely related N-acylpiperidine and piperidinone structures to predict its structural characteristics. The guide details relevant experimental protocols for synthesis and crystallographic analysis and employs visualizations to clarify key concepts and workflows.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its conformation is crucial in defining the three-dimensional shape of a molecule and its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of an N-acetyl group introduces specific electronic effects that significantly influence its geometry.

In N-acylpiperidines, the lone pair of the nitrogen atom participates in resonance with the carbonyl group of the acetyl moiety. This partial double bond character between the nitrogen and the carbonyl carbon leads to a phenomenon known as pseudoallylic strain. This strain influences the conformational preference of substituents on the piperidine ring, particularly at the C2 position. Computational studies and analysis of existing crystal structures in the Cambridge Structural Database (CSD) suggest that for N-acylpiperidines with a substituent at the 2-position, the axial orientation is often favored over the equatorial one to alleviate this strain.[1]

The piperidine ring in derivatives can exist in various conformations, including the stable chair form and higher-energy twist-boat or boat forms.[2] The specific conformation adopted in the solid state is influenced by the substitution pattern and crystal packing forces. For this compound, a chair or a distorted chair conformation is the most probable arrangement.

Predicted Crystal Structure and Bonding Parameters

In the absence of direct experimental data for this compound, the following table summarizes expected bond lengths and angles based on the analysis of related N-acylpiperidine and piperidin-4-one crystal structures. These values provide a reasonable estimation for molecular modeling and comparative studies.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Length (Å)
C=O (amide)--1.23 - 1.25
C-N (amide)--1.33 - 1.35
N-C (ring)--1.46 - 1.48
C-C (ring)--1.52 - 1.55
C=O (ketone)--1.21 - 1.23
Bond Angle (°)
C-N-C (ring)--110 - 114
O=C-N (amide)--120 - 123
C-C-C (ring)--109 - 112
Torsion Angle (°)
C-N-C=O (amide)--~0 or ~180 (planar amide)

Experimental Protocols

Synthesis of N-Acyl Piperidinone Derivatives

A general method for the synthesis of N-acyl piperidinone derivatives involves the acylation of the corresponding piperidinone. For instance, the synthesis of N'- (1-benzylpiperidin-4-ylidene)acetohydrazide, a related compound, involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol.[3] A similar approach could be adapted for the synthesis of this compound by reacting 2-piperidone with a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common technique for the crystallization of piperidin-4-one derivatives is slow evaporation from a suitable solvent.[2] Ethanol is frequently used as a solvent for recrystallization.[2] The choice of solvent and crystallization conditions (e.g., temperature, concentration) are crucial and often need to be optimized for each specific compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The workflow for a typical X-ray crystallography experiment is outlined in the diagram below.

Visualizations

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition conformational_equilibrium Piperidine Ring Conformations Chair1 Chair 1 TwistBoat Twist-Boat Chair1->TwistBoat Ring Inversion TwistBoat->Chair1 Chair2 Chair 2 TwistBoat->Chair2 Chair2->TwistBoat logical_relationship Logical Relationship in Structural Analysis Synthesis Chemical Synthesis Crystallization Crystallization Synthesis->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Structure 3D Crystal Structure Diffraction->Structure Properties Physicochemical Properties Structure->Properties Activity Biological Activity Structure->Activity

References

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylpiperidin-2-one. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on a qualitative solubility profile derived from the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data. This guide is intended to support professionals in drug development and chemical research in the handling, formulation, and application of this compound.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior.

PropertyValue/PredictionSource/Method
Molecular Formula C₇H₁₁NO₂-
Molecular Weight 141.17 g/mol -
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not readily available-
Boiling Point 260.5 °C at 760 mmHg[1]
LogP (Octanol/Water Partition Coefficient) 0.48330 (Predicted)[1]
Polar Surface Area 37.38 Ų[1]

The predicted LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of a polar amide group within the lactam ring and an additional acetyl group contributes to its potential for interactions with polar solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar cyclic amides (lactams) such as 2-piperidone (δ-valerolactam) and ε-caprolactam.

  • 2-Piperidone (δ-Valerolactam): This compound is the parent lactam of this compound (which is N-acetyl-δ-valerolactam). It is known to be soluble in water, ethanol, methanol, and dichloromethane[2][3].

  • ε-Caprolactam: A larger ring lactam, it is very soluble in water and most common organic solvents[4].

  • N-allyl-ε-caprolactam: An N-substituted caprolactam, it is reported to be soluble in water with high estimated solubility in polar protic solvents (methanol, ethanol), polar aprotic solvents (acetone, acetonitrile, DMF, DMSO), and aromatic solvents (toluene, benzene)[5].

Based on these analogs, a qualitative solubility profile for this compound is proposed in the following table.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe acetyl and lactam carbonyl groups can act as hydrogen bond acceptors, and the overall polarity of the molecule is compatible with these solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighFavorable dipole-dipole interactions are expected between the polar functionalities of this compound and these solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThe compound's polarity and lack of a proton-donating group on the lactam nitrogen suggest good compatibility with these solvents.
Aromatic Toluene, BenzeneModerateThe aliphatic ring structure and the acetyl group may allow for favorable interactions with aromatic solvents.
Nonpolar Hexane, HeptaneLow to ModerateThe presence of polar functional groups is likely to limit solubility in highly nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C). This method is based on the widely accepted shake-flask technique[6].

3.1. Materials and Equipment

  • This compound (analyte)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Vortex mixer

3.2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a sealed vial prep1->prep2 equil1 Add a precise volume of the chosen solvent prep2->equil1 equil2 Place in a constant temperature shaker bath equil1->equil2 equil3 Agitate for 24-48 hours equil2->equil3 sep1 Allow to settle (or centrifuge) equil3->sep1 sep2 Collect a clear aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Analyze by a validated analytical method (e.g., HPLC) ana1->ana2 ana3 Quantify against a calibration curve ana2->ana3 solubility_logic cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_polarity Polarity (Dipole Moment) solubility Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond Hydrogen Bond Acceptors/Donors solute_hbond->solubility Favorable Interactions solute_size Molecular Size/Shape solute_size->solubility Affects Lattice Energy solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility 'Like Dissolves Like' solvent_hbond Hydrogen Bond Acceptors/Donors solvent_hbond->solubility Favorable Interactions solvent_dispersion Dispersive Forces solvent_dispersion->solubility van der Waals Interactions

References

Thermochemical Profile of N-Acetyl-2-piperidone and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N-Acetyl-2-piperidone and its closely related analogs. Due to the limited direct experimental data for N-Acetyl-2-piperidone, this document focuses on the thermochemical properties of the parent compound, 2-piperidone, and its N-substituted derivatives, offering a robust framework for understanding and estimating the energetic properties of the target molecule.

Thermochemical Data of 2-Piperidone and N-Substituted Derivatives

The following table summarizes the standard molar enthalpies of formation in the condensed and gaseous phases, as well as the standard molar enthalpies of vaporization for 2-piperidone and its N-methyl and N-benzyl derivatives. These values were determined experimentally and provide a valuable baseline for estimating the thermochemical properties of N-Acetyl-2-piperidone.

CompoundFormulaStateStandard Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1)Standard Molar Enthalpy of Vaporization (ΔglHm°) (kJ·mol-1)
2-PiperidoneC₅H₉NOcr-247.8 ± 1.084.9 ± 1.0
g-162.9 ± 1.4
1-Methyl-2-piperidoneC₆H₁₁NOl-263.5 ± 1.260.5 ± 0.5
g-203.0 ± 1.3
1-Benzyl-2-piperidoneC₁₂H₁₅NOl-160.7 ± 3.486.8 ± 1.2
g-73.9 ± 3.6

cr = crystalline state; l = liquid state; g = gaseous state. Data sourced from Ribeiro da Silva et al. (2006).

Experimental Protocols

The experimental determination of the thermochemical data presented above involved two primary calorimetric techniques: static bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is derived, and Calvet microcalorimetry for determining the enthalpy of vaporization or sublimation.

Static Bomb Calorimetry

This method is used to measure the heat of combustion of a substance at constant volume.

  • Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 3 MPa).

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.

  • Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for various factors, including the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is subsequently derived using Hess's law.

Calvet Microcalorimetry

This technique is employed to measure small heat effects, making it suitable for determining enthalpies of vaporization or sublimation.

  • Sample Introduction: A small amount of the substance is placed in a sample cell within the microcalorimeter.

  • Isothermal Measurement: The Calvet microcalorimeter maintains a constant temperature. The heat absorbed by the sample during vaporization or sublimation is compensated by a Peltier effect device to maintain the isothermal condition.

  • Signal Detection: The heat flow is detected by a series of thermocouples surrounding the sample and reference cells. The output signal is proportional to the heat flow rate.

  • Data Integration: The total heat absorbed during the phase transition is obtained by integrating the heat flow signal over time.

  • Enthalpy Calculation: The molar enthalpy of vaporization or sublimation is calculated by dividing the total heat absorbed by the number of moles of the vaporized or sublimated sample.

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous phase.

Caption: Workflow for determining the gaseous enthalpy of formation.

Signaling Pathways and Logical Relationships

At present, there is no established body of literature detailing specific signaling pathways directly involving N-Acetyl-2-piperidone. Its biological activity is not as extensively characterized as many pharmaceutical compounds. Therefore, a diagram of a signaling pathway is not applicable at this time. The logical relationship in the context of this document is the workflow for determining the thermochemical data, as illustrated above.

An In-depth Technical Guide on the Discovery and History of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one, a heterocyclic organic compound. The document details its chemical properties, historical synthesis, and experimental protocols for its preparation and characterization. While specific details regarding its initial discovery are not prominently documented in readily available literature, this guide outlines the logical synthetic pathway based on established chemical principles, starting from the synthesis of its precursor, 2-piperidone (also known as δ-valerolactam), followed by its N-acetylation. Spectroscopic data, crucial for its identification and characterization, are presented in a structured format. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the chemical formula C₇H₁₁NO₂, is a derivative of piperidine, a ubiquitous structural motif in many natural products and pharmaceuticals. As an N-acetylated lactam, it possesses unique chemical properties that make it a potential building block in organic synthesis. Understanding its synthesis and characterization is fundamental for its potential application in medicinal chemistry and drug design.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number 3326-13-4
Boiling Point 260.5 °C at 760 mmHg
Density 1.126 g/cm³
Refractive Index 1.485

History of Synthesis

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis follows a logical and well-established two-step chemical sequence. The history of its synthesis is therefore intrinsically linked to the development of the synthesis of its precursor, 2-piperidone, and the subsequent N-acetylation of lactams.

Synthesis of the Precursor: 2-Piperidone (δ-Valerolactam)

A cornerstone in the synthesis of 2-piperidone is the Beckmann rearrangement of cyclopentanone oxime. This reaction, named after the German chemist Ernst Otto Beckmann, is a fundamental method for converting oximes into amides. In the case of cyclic oximes, the rearrangement yields lactams.[1][2] The synthesis of 2-piperidone from cyclopentanone is a classic example of this transformation and has been a subject of study for many years.[1][2]

The general mechanism for the Beckmann rearrangement involves the treatment of the oxime with an acid catalyst, which promotes the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom.

N-Acetylation of 2-Piperidone

The final step to obtaining this compound is the N-acetylation of the 2-piperidone precursor. This is a standard transformation in organic chemistry, typically achieved by reacting the lactam with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 2-Piperidone via Beckmann Rearrangement

This protocol is a generalized procedure based on literature reports for the Beckmann rearrangement of cyclopentanone oxime.[1]

Materials:

  • Cyclopentanone oxime

  • Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)

  • Suitable solvent (e.g., as determined by the choice of catalyst)

  • Neutralizing base (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve cyclopentanone oxime in the chosen solvent and cool the mixture in an ice bath.

  • Slowly add the strong acid catalyst to the cooled solution while maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-piperidone.

  • Purify the product by vacuum distillation or recrystallization.

Synthesis of this compound via N-Acetylation

This protocol describes a general method for the N-acetylation of a lactam.

Materials:

  • 2-Piperidone

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 2-piperidone in anhydrous dichloromethane and add pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound. Note that definitive, high-resolution spectra with full assignments for this specific compound are not widely available in public databases, and the data below is a composite of expected values based on its structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.6t2H-N-CH₂- (C6)
~2.5t2H-CO-CH₂- (C3)
~2.4s3H-CO-CH₃
~1.9m4H-CH₂-CH₂- (C4, C5)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)Assignment
~172N-C=O (lactam)
~170CH₃-C=O
~45-N-CH₂- (C6)
~32-CO-CH₂- (C3)
~23-CO-CH₃
~21-CH₂- (C5)
~20-CH₂- (C4)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~1730C=O stretch (acetyl)
~1680C=O stretch (lactam)
~2940, ~2860C-H stretch (aliphatic)
~1250C-N stretch
Mass Spectrometry (MS) (Predicted)
m/zAssignment
141[M]⁺
99[M - CH₂CO]⁺
43[CH₃CO]⁺

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical relationship of the synthesis and a typical experimental workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Beckmann Rearrangement cluster_step2 Step 2: N-Acetylation Cyclopentanone Cyclopentanone Cyclopentanone_Oxime Cyclopentanone Oxime Cyclopentanone->Cyclopentanone_Oxime Hydroxylamine Two_Piperidone 2-Piperidone (δ-Valerolactam) Cyclopentanone_Oxime->Two_Piperidone Acid Catalyst One_Acetylpiperidin_2_one This compound Two_Piperidone->One_Acetylpiperidin_2_one Acetic Anhydride, Pyridine

A logical workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Piperidone in Dichloromethane + Pyridine Cool Cool to 0°C Start->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O Stir Stir at Room Temperature Add_Ac2O->Stir Wash_HCl Wash with 1 M HCl Stir->Wash_HCl Reaction Complete Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize

A typical experimental workflow for N-acetylation.

Conclusion

This compound is a compound accessible through a straightforward and well-understood synthetic route involving the Beckmann rearrangement of cyclopentanone oxime to 2-piperidone, followed by N-acetylation. While its specific discovery and detailed historical account are not prominently featured in the literature, the principles governing its synthesis are fundamental in organic chemistry. This technical guide provides the essential information for its preparation and characterization, serving as a valuable resource for chemists in academia and industry. Further research into its properties and potential applications may reveal its utility in various fields, including drug development.

References

The Piperidinone Core: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with piperidinone-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visual representations of modulated signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dichloroacetyl-bis-benzylidene-piperidone2608 (1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone)CEM (Lymphoma)0.08[1]
COLO 205 (Colon)0.25[1]
2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone)CEM (Lymphoma)0.06[1]
COLO 205 (Colon)0.20[1]
Furfurylidene 4-piperidone analogCompound 2dMolt-4 (Leukemia)2.5[2]
Compound 3dMolt-4 (Leukemia)2.5[2]
Monoketone Curcumin AnalogEF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone)Various~1.3 (for NF-κB inhibition)[3]
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)Various~5 (for NF-κB inhibition)[4]
Piperidine ComplexPiperidine derivativeA549 (Lung)32.43[5]
Hydrazine carbodithioate derivative(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHep G2 (Liver)Not specified, but showed activity[6]
trans-platinum piperidine derivativetrans-[PtCl2(4-pic)(pip)]C-26 (Colon)4.5[7]
OV-1063 (Ovarian)6.5[7]
trans-[PtCl2(4-pic)(pz)]HClC-26 (Colon)5.5[7]
OV-1063 (Ovarian)7.4[7]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives and incubate for a specified period (e.g., 72 hours).[9]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

This model is used to assess the in vivo antitumor potential of compounds.

Procedure:

  • Tumor Inoculation: Inoculate Swiss albino mice intraperitoneally with 4×10^6 EAC cells/mL (0.5 mL/animal).[10]

  • Compound Administration: 24 hours after tumor inoculation, administer the test compounds intraperitoneally for seven consecutive days. A standard drug, such as 5-Fluorouracil (20 mg/kg), is used as a positive control.[7][10]

  • Parameter Evaluation: Monitor parameters such as body weight, tumor volume, packed cell volume, viable and non-viable tumor cell count, and the increase in lifespan (% ILS).[7]

Signaling Pathways in Cancer

dot

Anticancer_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidinone_PI3K Piperidinone Derivatives Piperidinone_PI3K->PI3K Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Piperidinone_NFkB Piperidinone Derivatives Piperidinone_NFkB->IKK Inhibits Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Piperidinone Piperidinone Derivatives ROS ROS Accumulation Piperidinone->ROS DeathR Death Receptors Piperidinone->DeathR Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Activates Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Piperidinone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, SRB) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC determination) Characterization->Antimicrobial Neuroprotective Neuroprotective Assays (H2O2-induced toxicity) Characterization->Neuroprotective Signaling Signaling Pathway Analysis (Western Blot) Anticancer->Signaling Apoptosis Apoptosis Assays (Flow Cytometry) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Lead Lead Compound Identification Signaling->Lead Apoptosis->Lead CellCycle->Lead

References

An In-depth Technical Guide to the Safety and Handling of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone), intended for use by professionals in research and development.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms N-Acetyl-2-piperidone
CAS Number 3326-13-4[1][2]
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
Structure (Image of the chemical structure of this compound)
InChI Key UBDLJNPJCXUZGB-UHFFFAOYSA-N

Hazard Identification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Classification

ClassificationCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

This classification is based on available data for N-Acetyl-2-piperidone and similar compounds.

Hazard Statements

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Density 1.126 g/cm³[3]
Boiling Point 260.5 °C at 760 mmHg[3]
Flash Point 116.3 °C[3]
Refractive Index 1.485[3]
Storage Temperature Ambient

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[4].

  • Avoid contact with skin, eyes, and clothing[4].

  • Wash hands thoroughly after handling[4].

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[5].

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[4][6].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

  • Keep away from heat, sparks, and open flames[6].

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

PPE_Workflow

PPE selection workflow for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

First_Aid_Protocol

First-aid measures for different exposure routes.

Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow

Workflow for responding to a spill of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available information suggests the following:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Users should consult the most current SDS for this compound from the supplier and adhere to all institutional and regulatory safety protocols. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.

References

Methodological & Application

1-Acetylpiperidin-2-one: A Versatile Precursor for the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidin-2-one, a derivative of δ-valerolactam, is a valuable heterocyclic building block in medicinal chemistry. Its activated lactam ring and the presence of the N-acetyl group make it a versatile precursor for the synthesis of a variety of complex nitrogen-containing scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on its role as a precursor to key components of the widely prescribed anticoagulant, Apixaban.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, found in a multitude of approved drugs targeting a wide range of diseases.[1][2] Piperidin-2-one (δ-valerolactam) and its derivatives serve as crucial intermediates in the construction of these complex molecules. The N-acetylated form, this compound, offers a stable and reactive starting material for various chemical transformations. The acetyl group can function as a protecting group that can be readily removed to liberate the secondary amine for further functionalization, or it can influence the reactivity of the lactam ring itself.

A prominent example of the application of the piperidin-2-one scaffold is in the synthesis of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][3][4] This document will detail the synthesis of this compound, its conversion to the core piperidin-2-one structure, and the subsequent multi-step synthesis of a key intermediate for Apixaban.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of piperidin-2-one (δ-valerolactam). This reaction is typically carried out using standard acetylating agents in the presence of a base.

Experimental Protocol: Acetylation of Piperidin-2-one

Materials:

  • Piperidin-2-one (δ-valerolactam)

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reagent/SolventMolar Eq.Purity
Piperidin-2-one1.0>98%
Acetic Anhydride1.1>99%
Pyridine1.2>99%
Dichloromethane-Anhydrous

Table 1: Reagents and their specifications for the synthesis of this compound.

Application in the Synthesis of a Key Apixaban Intermediate

This compound serves as a protected precursor to piperidin-2-one, a crucial building block in the synthesis of the anticoagulant Apixaban. The following sections outline the deacetylation of this compound and the subsequent steps to synthesize a key intermediate of Apixaban.

Deacetylation of this compound

The N-acetyl group can be removed under basic or acidic conditions to yield piperidin-2-one.

Experimental Protocol: Deacetylation

Materials:

  • This compound

  • Aqueous Hydrochloric Acid (e.g., 6 M) or Sodium Hydroxide solution

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure (Acidic Hydrolysis):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or ethanol), add 6 M hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield piperidin-2-one.

Synthesis of 1-(4-nitrophenyl)piperidin-2-one

A key step in many reported syntheses of Apixaban involves the formation of a C-N bond between a substituted phenyl ring and the piperidin-2-one nitrogen.[5][6]

Experimental Protocol: N-Arylation of Piperidin-2-one

Materials:

  • Piperidin-2-one

  • 4-Chloronitrobenzene

  • Potassium carbonate or other suitable base

  • Copper(I) iodide (catalyst)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

  • To a flask containing piperidin-2-one (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous N,N-dimethylformamide.

  • Add 4-chloronitrobenzene (1.1 eq) and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.

StepProductStarting MaterialsKey ReagentsTypical Yield (%)
1This compoundPiperidin-2-oneAcetic Anhydride, Pyridine>90
2Piperidin-2-oneThis compoundHCl (aq)>95
31-(4-nitrophenyl)piperidin-2-onePiperidin-2-one, 4-ChloronitrobenzeneK₂CO₃, CuI70-80

Table 2: Summary of synthetic steps and typical yields.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the key pharmaceutical intermediate.

SynthesisWorkflow Start Piperidin-2-one Step1 Acetylation Start->Step1 Acetic Anhydride Precursor This compound Step1->Precursor Step2 Deacetylation Precursor->Step2 Acid/Base Hydrolysis Intermediate1 Piperidin-2-one Step2->Intermediate1 Step3 N-Arylation Intermediate1->Step3 4-Chloronitrobenzene, CuI, K2CO3 Intermediate2 1-(4-nitrophenyl)piperidin-2-one (Apixaban Intermediate Precursor) Step3->Intermediate2

Figure 1: Synthetic workflow from piperidin-2-one to a key Apixaban intermediate precursor.

Mechanism of Action of Apixaban: Inhibition of Factor Xa

Apixaban functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa).[3][4][7] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. By binding to the active site of FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation.[8]

CoagulationCascade cluster_pathways Coagulation Pathways cluster_common_pathway Common Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin (Factor II) Fibrin Fibrin Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Clot Stable Clot Fibrin->Clot Polymerization Apixaban Apixaban Apixaban->FactorXa Inhibits

Figure 2: Simplified diagram of the blood coagulation cascade and the mechanism of action of Apixaban.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its utility is highlighted by its role as a protected form of piperidin-2-one, a key building block for the synthesis of the blockbuster anticoagulant, Apixaban. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel pharmaceutical agents. The straightforward synthesis and deprotection of this compound, coupled with the established importance of the piperidin-2-one scaffold, underscore its potential in drug discovery and development.

References

Application Notes and Protocols for 1-Acetylpiperidin-2-one in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, is a cyclic imide that can function as a specialized acylating agent. Unlike conventional acylating agents such as acyl chlorides or anhydrides that transfer an acyl group, the reactivity of this compound in acylation reactions is primarily characterized by a ring-opening transamidation mechanism. In this process, the lactam ring is opened by a nucleophile, typically an amine, resulting in the formation of a linear amide product. This reaction provides a pathway to synthesize N-substituted 5-acetamidopentanamides, which are of interest in medicinal chemistry and materials science.

The reaction leverages the inherent ring strain and the electrophilicity of the endocyclic carbonyl carbon. The N-acetyl group significantly influences the reactivity of the lactam ring. This document provides a detailed overview of the reaction mechanism, experimental protocols, and representative data for the use of this compound in acylation reactions with amines.

Reaction Mechanism: Ring-Opening Transamidation

The primary acylation pathway involving this compound is a transamidation reaction where an amine acts as a nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism, leading to the cleavage of the endocyclic C-N bond of the lactam.

The key steps are:

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the piperidin-2-one ring.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, resulting in the cleavage of the C-N bond within the lactam ring. The nitrogen atom of the lactam acts as a leaving group, which is subsequently protonated.

  • Product Formation: The final product is an N-substituted 5-acetamidopentanamide.

This mechanism is particularly effective for the acylation of weakly nucleophilic aromatic amines and can be performed under various conditions, including metal-catalyzed and metal-free protocols.[1]

Figure 1: Reaction mechanism of this compound with an amine.

Data Presentation

The transamidation of N-acyl-2-piperidinones has been shown to be effective with a variety of amines. The following table summarizes representative reactions and expected outcomes based on available literature.[1]

EntryAmine Substrate (R'-NH₂)Catalyst/ConditionsProductYield (%)
1AnilineNi(PPh₃)₂Cl₂, 2,2'-bipyridine, MnN-phenyl-5-acetamidopentanamideGood
24-MethoxyanilineNi(PPh₃)₂Cl₂, 2,2'-bipyridine, MnN-(4-methoxyphenyl)-5-acetamidopentanamideGood
3BenzylamineMetal-free, melt conditionsN-benzyl-5-acetamidopentanamideGood
4AnilineMetal-free, melt conditionsN-phenyl-5-acetamidopentanamideGood

Note: "Good" yields are reported in the literature for this class of reactions, suggesting yields are generally favorable but may vary based on the specific substrate and conditions.[1]

Experimental Protocols

Two general protocols are provided below: a nickel-catalyzed method suitable for a broader range of substrates and a more environmentally benign, metal-free approach.

Protocol 1: Nickel-Catalyzed Ring-Opening Acylation

This protocol is adapted from methods developed for the transamidation of N-acyl lactams and is suitable for various aniline derivatives.[1]

Materials:

  • This compound

  • Substituted aniline

  • Ni(PPh₃)₂Cl₂ (Nickel(II) bis(triphenylphosphine) dichloride)

  • 2,2'-Bipyridine

  • Manganese powder (reducing agent)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ni(PPh₃)₂Cl₂ (5 mol%), 2,2'-bipyridine (10 mol%), and manganese powder (2 equivalents).

  • Add anhydrous solvent, followed by the substituted aniline (1 equivalent) and this compound (1.2 equivalents).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and manganese residues, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 5-acetamidopentanamide.

Protocol 2: Metal-Free, Solvent-Free Ring-Opening Acylation

This protocol is a greener alternative, particularly effective for weakly nucleophilic aromatic amines, and proceeds under melt conditions without the need for a catalyst or solvent.[1]

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aromatic amine (1 equivalent) and this compound (1.1 equivalents).

  • Heat the mixture in an oil bath to a temperature above the melting points of the reactants (typically 120-150°C) to form a homogeneous melt.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, which should result in the solidification of the product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nickel-catalyzed acylation reaction.

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Mn, Solvent, Amine, and this compound Setup->Reagents Reaction Heat to Reflux (Monitor by TLC/LC-MS) Reagents->Reaction Workup Cool and Filter through Celite Reaction->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification Product Isolated Product (N-substituted 5-acetamidopentanamide) Purification->Product

Figure 2: General workflow for Ni-catalyzed ring-opening acylation.

References

Protocol for N-acetylation of 2-piperidone: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-acetylation of 2-piperidone, a valuable lactam intermediate in organic synthesis. The protocol details a standard procedure using acetic anhydride as the acetylating agent. This application note includes a detailed experimental protocol, tabulated quantitative data including typical yields and spectroscopic information for the resulting product, N-acetyl-2-piperidone, and visual diagrams illustrating the chemical transformation and experimental workflow. This resource is intended to aid researchers in the efficient and reproducible synthesis of this important building block.

Introduction

Lactams, cyclic amides, are prevalent structural motifs in a wide array of biologically active compounds and natural products. The modification of the lactam nitrogen through acylation is a fundamental transformation that allows for the diversification of these scaffolds, enabling the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. 2-Piperidone, also known as δ-valerolactam, is a six-membered lactam that serves as a versatile precursor. Its N-acetylation yields N-acetyl-2-piperidone, a key intermediate for further functionalization. This protocol outlines a reliable method for this transformation.

Chemical Reaction Scheme

The N-acetylation of 2-piperidone is typically achieved by reacting it with an acetylating agent such as acetic anhydride. The reaction can be performed neat or in the presence of a solvent, and a base like pyridine can be used to catalyze the reaction and neutralize the acetic acid byproduct.

G reactant1 2-Piperidone product N-Acetyl-2-piperidone reactant1->product + reactant2 Acetic Anhydride reactant2->product + byproduct Acetic Acid product->byproduct +

Caption: General reaction scheme for the N-acetylation of 2-piperidone.

Experimental Protocol

This protocol is a general guideline and can be adapted based on specific laboratory conditions and desired scale.

Materials:

  • 2-Piperidone (δ-Valerolactam)

  • Acetic Anhydride

  • Pyridine (optional, as catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (1.0 equivalent) in pyridine (if used, approximately 5-10 mL per gram of 2-piperidone). If performing the reaction neat, add 2-piperidone directly to the flask.

  • Addition of Acetic Anhydride: Cool the flask in an ice bath. Slowly add acetic anhydride (1.5 to 2.0 equivalents) to the stirred solution (or neat 2-piperidone). An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used, it can be removed under reduced pressure. Dilute the residue with dichloromethane.

  • Washing: Transfer the dichloromethane solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid and anhydride), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-acetyl-2-piperidone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine 2-piperidone and pyridine (optional) in a flask. add_reagent Add acetic anhydride dropwise at 0°C. setup->add_reagent react Stir at room temperature or heat to reflux. add_reagent->react quench Cool and dilute with dichloromethane. react->quench wash Wash with NaHCO3(aq), water, and brine. quench->wash dry Dry organic layer and concentrate. wash->dry purify Purify by vacuum distillation or chromatography. dry->purify product product purify->product Obtain pure N-acetyl-2-piperidone

Caption: Step-by-step workflow for the N-acetylation of 2-piperidone.

Data Presentation

Table 1: Physical and Chemical Properties of N-Acetyl-2-piperidone
PropertyValueReference
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
CAS Number 3326-13-4[1][2]
Boiling Point 260.5 °C at 760 mmHg[2]
Density 1.126 g/cm³[2]
Refractive Index 1.485[2]
Table 2: Spectroscopic Data for N-Acetyl-2-piperidone
Technique Observed Peaks / Chemical Shifts (δ) Reference
¹H NMR (CDCl₃) ~ 3.6 (t, 2H, N-CH₂), ~ 2.5 (s, 3H, COCH₃), ~ 2.4 (t, 2H, CO-CH₂), ~ 1.8 (m, 4H, -CH₂CH₂-)[3]
¹³C NMR (CDCl₃) ~ 172 (C=O, amide), ~ 170 (C=O, acetyl), ~ 45 (N-CH₂), ~ 32 (CO-CH₂), ~ 23 (COCH₃), ~ 21, 20 (-CH₂CH₂-)[3]
IR (neat, cm⁻¹) ~ 1730 (C=O, acetyl), ~ 1680 (C=O, amide), ~ 2940, 2870 (C-H stretch)[3]
Mass Spec. (EI, m/z) 141 (M⁺), 99 (M⁺ - C₂H₂O), 43 (CH₃CO⁺)[3]

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The N-acetylation of 2-piperidone is a straightforward and efficient transformation that provides a versatile intermediate for further synthetic manipulations. The protocol described herein, utilizing acetic anhydride, is a common and reliable method to achieve this conversion. By following the detailed procedure and safety precautions, researchers can consistently synthesize N-acetyl-2-piperidone in good yield and purity. The provided spectroscopic data will aid in the characterization and confirmation of the desired product.

References

The Untapped Potential of 1-Acetylpiperidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in the molecular architecture of a vast number of approved pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for constructing three-dimensional molecular shapes that can effectively interact with biological targets. Within the diverse landscape of piperidine derivatives, 1-Acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, represents a unique building block. As a cyclic amide (lactam), it possesses distinct chemical reactivity that can be exploited for the synthesis of novel and complex molecular entities.

While direct and extensive applications of this compound in marketed drugs are not widely documented, its structural motifs—the N-acyl lactam and the piperidinone core—are of significant interest in drug discovery. This document aims to provide detailed application notes and experimental protocols to guide researchers in harnessing the potential of this underexplored scaffold in the development of new therapeutic agents. The information presented herein is a synthesis of established chemical principles and analogous applications of related structures, offering a forward-looking perspective on its utility.

Core Physicochemical and Structural Features

This compound combines the structural rigidity of a six-membered ring with the electronic features of an amide. The acetyl group on the nitrogen atom plays a crucial role in modulating its reactivity and physicochemical properties.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₁₁NO₂Provides a foundation for molecular weight and elemental composition calculations.
Molecular Weight 141.17 g/mol Falls within the range for lead-like and drug-like molecules according to Lipinski's Rule of Five.
CAS Number 3326-13-4Unique identifier for substance registration and literature search.
Calculated LogP ~0.48Suggests a degree of lipophilicity suitable for cell permeability.
Hydrogen Bond Acceptors 2 (carbonyl oxygens)Can participate in hydrogen bonding interactions with biological targets.
Hydrogen Bond Donors 0The amide nitrogen is acylated, thus not a hydrogen bond donor.

Synthetic Utility and Key Reactions

The primary utility of this compound in medicinal chemistry lies in its potential as a versatile synthetic intermediate. The lactam ring can be strategically opened or modified to introduce diverse functionalities.

Ring-Opening Reactions

Hydrolysis or aminolysis of the lactam bond can provide access to functionalized aminocaproic acid derivatives. These linear intermediates can then be further elaborated or cyclized to form different heterocyclic systems.

α-Functionalization

The presence of the carbonyl group activates the adjacent methylene position (C3) for deprotonation and subsequent electrophilic substitution, allowing for the introduction of various substituents at this position.

Reduction

Reduction of the lactam carbonyl can yield N-acetylated piperidines with a hydroxyl group at the 2-position, or complete reduction can lead to 1-acetylpiperidine.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

Given the prevalence of the piperidine motif in kinase inhibitors, we propose a hypothetical synthetic route starting from this compound to generate a novel scaffold for screening against various kinases. This protocol illustrates how the unique reactivity of the starting material can be leveraged.

Experimental Protocol: Synthesis of a 3-Aryl-1-acetylpiperidin-2-one Library

Objective: To synthesize a library of 3-aryl-1-acetylpiperidin-2-one derivatives for biological screening.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl iodides (various substitutions)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • α-Arylation of this compound: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Slowly add LDA solution (1.1 equivalents) to the stirred THF. d. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL) and add this solution dropwise to the LDA solution at -78 °C. e. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. f. In a separate flask, prepare a solution of the desired aryl iodide (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents) in anhydrous toluene (30 mL). g. Add this palladium catalyst/aryl iodide solution to the enolate solution at -78 °C. h. Allow the reaction mixture to slowly warm to room temperature and stir overnight. i. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). j. Extract the aqueous layer with EtOAc (3 x 50 mL). k. Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. l. Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to afford the desired 3-aryl-1-acetylpiperidin-2-one derivative.

  • Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Biological Data for a Synthesized Analog (3-(4-fluorophenyl)-1-acetylpiperidin-2-one))

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative GI₅₀ (µM)
AP-FPh-01Hypothetical Kinase A150HCT1162.5
AP-FPh-01Hypothetical Kinase B>10,000HCT116>50

Visualizing the Workflow and Rationale

Experimental Workflow

experimental_workflow start Start: this compound enolate Enolate Formation (LDA, -78 °C) start->enolate pd_coupling Palladium-Catalyzed α-Arylation (Ar-I, Pd(OAc)₂, PPh₃) enolate->pd_coupling workup Aqueous Workup & Extraction pd_coupling->workup purification Column Chromatography workup->purification product Product: 3-Aryl-1-acetylpiperidin-2-one purification->product characterization Structural Characterization (NMR, MS) product->characterization screening Biological Screening (Kinase Assays) characterization->screening end End: Lead Compound Identification screening->end

Caption: Synthetic workflow for the preparation of 3-aryl-1-acetylpiperidin-2-one derivatives.

Logical Relationship in Drug Discovery

drug_discovery_logic cluster_0 Scaffold Selection cluster_1 Synthetic Strategy cluster_2 Compound Library cluster_3 Biological Evaluation cluster_4 Outcome Scaffold This compound Synthesis α-Arylation Scaffold->Synthesis Library 3-Aryl-1-acetyl- piperidin-2-ones Synthesis->Library Screening Kinase Inhibition Assays Library->Screening Hit Hit Identification Screening->Hit

Caption: Logic of utilizing this compound in a drug discovery program.

Broader Context: Piperidine Derivatives in Medicinal Chemistry

The rationale for exploring derivatives of this compound is strongly supported by the well-established success of the broader piperidine class in medicine. Piperidine-containing drugs have shown remarkable efficacy across a wide range of therapeutic areas.

Therapeutic AreaExamples of Piperidine-Containing DrugsGeneral Role of the Piperidine Moiety
Oncology Rucaparib, PalbociclibInteracts with the hinge region of kinases, provides a vector for substitution to improve solubility and potency.
Antipsychotics Haloperidol, RisperidoneBinds to dopamine and serotonin receptors; influences blood-brain barrier penetration.
Antihistamines Fexofenadine, LoratadineProvides a basic nitrogen for interaction with histamine receptors.
Opioid Analgesics Fentanyl, MeperidineKey pharmacophore for interaction with opioid receptors.

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in medicinal chemistry literature, its structural features and synthetic potential make it a compelling starting point for the design of novel bioactive molecules. The protocols and conceptual frameworks provided in these application notes are intended to stimulate further investigation into this scaffold. Future research could focus on:

  • Asymmetric synthesis of substituted this compound derivatives to explore stereochemical effects on biological activity.

  • Ring-expansion or contraction strategies to access novel heterocyclic systems.

  • Derivatization of the acetyl group to introduce alternative functionalities and probe structure-activity relationships.

By leveraging established synthetic methodologies and a rational drug design approach, this compound could emerge as a valuable tool in the medicinal chemist's arsenal for the discovery of next-generation therapeutics.

Synthesis of Multi-Substituted 2-Piperidinones from N-Acetyl Lactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of multi-substituted 2-piperidinones, valuable scaffolds in medicinal chemistry, utilizing N-acetyl lactams as versatile starting materials. The core of this methodology lies in the stereoselective functionalization of the piperidinone ring through enolate chemistry. Detailed experimental procedures for the diastereoselective alkylation of N-acyl-δ-valerolactam are presented, including comprehensive data on substrate scope, yields, and stereoselectivity. These protocols offer a robust pathway to access a diverse library of chiral multi-substituted 2-piperidinones, which are key intermediates in the synthesis of various biologically active compounds and pharmaceutical agents.

Introduction

Multi-substituted 2-piperidinone cores are prevalent structural motifs in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2] The development of efficient and stereocontrolled methods for their synthesis is a significant focus in organic and medicinal chemistry. One effective strategy involves the functionalization of readily available N-acetyl lactams, such as N-acetyl-δ-valerolactam. The N-acetyl group serves a dual purpose: it activates the α-proton for deprotonation and subsequent alkylation, and it can act as a chiral auxiliary or be replaced by other protecting groups to influence the stereochemical outcome of the reaction. This document outlines a key methodology for introducing substituents at the C3 and C5 positions of the 2-piperidinone ring with a high degree of stereocontrol.

Key Synthetic Strategy: Diastereoselective Alkylation of N-Acyl-δ-valerolactam

The primary approach for the synthesis of multi-substituted 2-piperidinones from N-acetyl lactams involves the generation of a chiral enolate followed by its reaction with various electrophiles. By employing a chiral auxiliary on the nitrogen atom, this method allows for the diastereoselective introduction of a substituent at the α-position to the carbonyl group. Subsequent manipulations can then be performed to introduce further diversity. A well-established method utilizes an oxazolidinone chiral auxiliary, which directs the stereoselective alkylation of the N-acylated lactam.[3][4]

A general workflow for this synthetic approach is depicted below.

Synthesis of Multi-Substituted 2-Piperidinones cluster_0 Preparation of Chiral N-Acyl Lactam cluster_1 Diastereoselective Alkylation cluster_2 Further Functionalization & Deprotection start δ-Valerolactam acylation N-Acylation with Chiral Auxiliary Precursor start->acylation chiral_lactam Chiral N-Acyl-δ-valerolactam acylation->chiral_lactam deprotonation Deprotonation (e.g., NaHMDS, LDA) chiral_lactam->deprotonation enolate Chiral Enolate Formation deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_lactam α-Substituted N-Acyl Lactam alkylation->alkylated_lactam modification Further Modification (e.g., at C5) alkylated_lactam->modification deprotection Auxiliary Cleavage modification->deprotection final_product Multi-substituted 2-Piperidinone deprotection->final_product Drug_Discovery_Pipeline cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development synthesis Synthesis of Multi-substituted 2-Piperidinones library Compound Library synthesis->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit Hit Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compounds sar->lead preclinical Preclinical Studies (ADME/Tox) lead->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

References

Application Notes and Protocols: Organocatalyzed Reactions of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidin-2-one, an N-acylated derivative of δ-valerolactam, represents a key structural motif in medicinal chemistry and natural product synthesis. The development of stereoselective methods for the functionalization of this scaffold is of significant interest for the synthesis of complex chiral molecules. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional catalytic methods. This document provides an overview of the application of organocatalysis to reactions involving N-acyl piperidones, with a focus on methodologies applicable to this compound, and includes detailed protocols for representative transformations.

While direct organocatalytic functionalization of the this compound backbone is an area of ongoing research, existing methodologies for related N-acyl lactams and piperidones provide a strong foundation for its application. This document will focus on a key, broadly applicable organocatalytic transformation: the asymmetric Michael addition to α,β-unsaturated aldehydes, a reaction for which organocatalysis is particularly well-suited and which can be conceptually extended to substrates like this compound.

Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of organocatalysis, enabling the enantioselective formation of carbon-carbon bonds. In the context of this compound, this reaction would involve the addition of an enolate equivalent of the lactam to a Michael acceptor, such as an α,β-unsaturated aldehyde. Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for this transformation.

Reaction Principle

The catalytic cycle, depicted below, typically involves the formation of a nucleophilic enamine intermediate from the organocatalyst and a carbonyl compound. However, for a lactam like this compound, the reaction would proceed through the formation of a chiral enolate, activated and stereo-differentiated by the organocatalyst. This chiral enolate then adds to the Michael acceptor. Subsequent protonation and catalyst regeneration yield the functionalized product with high stereocontrol.

G cluster_0 Catalytic Cycle Reactants This compound + α,β-Unsaturated Aldehyde Enolate Chiral Enolate Intermediate Reactants->Enolate + Catalyst Catalyst Chiral Organocatalyst (e.g., Proline derivative) Michael_Adduct Michael Adduct Intermediate Enolate->Michael_Adduct + Michael Acceptor Product α-Functionalized This compound Michael_Adduct->Product Protonation Product->Catalyst Catalyst Regeneration

Figure 1: Conceptual catalytic cycle for the organocatalyzed Michael addition involving this compound.

Experimental Protocols

The following protocol is a generalized procedure for the organocatalytic asymmetric Michael addition of a lactam to an α,β-unsaturated aldehyde, based on established methodologies for similar substrates. This protocol should be optimized for this compound.

General Protocol for Asymmetric Michael Addition

Materials:

  • This compound (Substrate)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the chiral organocatalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in the anhydrous solvent (2.0 mL).

  • Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data

The following table summarizes typical quantitative data obtained for organocatalyzed Michael additions of related carbonyl compounds to cinnamaldehyde, which can serve as a benchmark for the optimization of reactions with this compound.

EntryOrganocatalystCo-catalystSolventTime (h)Yield (%)ee (%)
1Proline-DMSO247592
2Jørgensen-Hayashi CatalystBenzoic AcidToluene488895
3MacMillan CatalystTFACH₂Cl₂1291>99

Data presented here are representative examples from the literature for analogous reactions and should be considered as starting points for optimization.

Logical Workflow for Reaction Setup and Analysis

The following diagram illustrates the general workflow for setting up and analyzing an organocatalyzed reaction involving this compound.

G cluster_workflow Experimental Workflow Start Reaction Planning (Substrate, Catalyst, Conditions) Setup Reaction Setup (Drying glassware, weighing reagents) Start->Setup Reaction Reaction Execution (Stirring, Temperature control) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC/MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Work-up & Isolation (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee) Purification->Analysis End Characterized Product Analysis->End

Figure 2: General workflow for an organocatalytic reaction from planning to product analysis.

Conclusion and Future Outlook

Organocatalysis provides a powerful and versatile platform for the asymmetric functionalization of carbonyl compounds. While specific, published examples of organocatalyzed reactions directly on this compound are still emerging, the principles and protocols established for other lactams and cyclic ketones offer a clear and promising path forward. The methodologies outlined in these application notes serve as a robust starting point for researchers to explore and develop novel stereoselective transformations of this compound, ultimately facilitating the synthesis of valuable chiral building blocks for drug discovery and development. Further research is encouraged to explore a wider range of organocatalysts, Michael acceptors, and other electrophiles to expand the synthetic utility of this promising substrate.

Application Notes: 1-Acetylpiperidin-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-acetylpiperidin-2-one as a key building block for the synthesis of diverse heterocyclic compounds, particularly quinoline and pyridopyrimidine derivatives. The methodologies outlined herein are valuable for researchers in medicinal chemistry and drug discovery seeking to generate novel molecular scaffolds with potential therapeutic applications.

Introduction

This compound, a readily available N-acylated δ-valerolactam, serves as a versatile and reactive precursor for the construction of various fused heterocyclic systems. Its inherent chemical features, including the presence of a reactive methylene group alpha to the carbonyl and the activating effect of the N-acetyl group, make it an attractive starting material for a range of chemical transformations. This document details key synthetic applications, provides explicit experimental protocols, and presents relevant biological activity data for analogous compounds.

Key Synthetic Applications

The primary application of this compound highlighted in these notes is its use in the Vilsmeier-Haack reaction to generate a β-chlorovinyl aldehyde intermediate. This intermediate is a powerful synthon that can be readily cyclized to form tetrahydroquinoline derivatives. Subsequent modifications of this scaffold can lead to the formation of more complex fused heterocyclic systems, such as tetrahydropyridopyrimidines.

Synthesis of Tetrahydroquinoline Derivatives

The Vilsmeier-Haack reaction of this compound with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) leads to the formation of 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline. This reaction proceeds via the formation of a Vilsmeier reagent, which acts as the formylating agent. The resulting bicyclic structure is a valuable intermediate for further functionalization.

Synthesis of Tetrahydropyridopyrimidine Derivatives

The 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline intermediate can be further elaborated to construct fused pyrimidine rings. Reaction with a suitable nitrogen source, such as an amidine or guanidine, in the presence of a base, facilitates the cyclization to yield tetrahydropyridopyrimidine derivatives. These compounds are of significant interest in drug discovery due to their structural similarity to purine bases.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formyl-5,6,7,8-tetrahydroquinoline

This protocol describes the Vilsmeier-Haack reaction of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline.

Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This protocol outlines the cyclization of 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline with guanidine to form a fused pyrimidine ring.

Materials:

  • 2-Chloro-3-formyl-5,6,7,8-tetrahydroquinoline

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline (1 equivalent) in absolute ethanol.

  • Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 4-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation

The following tables summarize representative quantitative data for analogous heterocyclic compounds. It is important to note that this data is for structurally similar compounds and may not be directly representative of the products synthesized from this compound.

Table 1: Reaction Yields for the Synthesis of Quinolines via Vilsmeier-Haack Reaction of N-Arylacetamides

EntryN-ArylacetamideProductYield (%)
1Acetanilide2-Chloro-3-formylquinoline75
24-Methylacetanilide2-Chloro-6-methyl-3-formylquinoline80
34-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinoline85
44-Chloroacetanilide2,6-Dichloro-3-formylquinoline70

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Substituted Quinolines [1]

CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
2 6.256.2512.512.5
6 3.123.126.256.25
Ciprofloxacin3.126.256.253.12

Note: Compounds 2 and 6 are quinoline derivatives with different substitutions.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Pyrido[2,3-d]pyrimidine Derivatives [2]

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
4 0.571.13
6 2.152.48
9 1.892.11
10 3.154.16
11 1.310.99
Staurosporine6.765.07

Note: Compounds 4, 6, 9, 10, and 11 are various substituted pyrido[2,3-d]pyrimidine derivatives.

Visualizations

The following diagrams illustrate the key synthetic pathways described in these application notes.

Vilsmeier_Haack_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate This compound This compound beta-Chlorovinyl_Aldehyde 2-Chloro-3-formyl- 5,6,7,8-tetrahydroquinoline This compound->beta-Chlorovinyl_Aldehyde Vilsmeier-Haack Reaction DMF DMF POCl3 POCl3

Caption: Vilsmeier-Haack reaction of this compound.

Pyridopyrimidine_Synthesis cluster_start Intermediate cluster_reagents Reagents cluster_product Product Tetrahydroquinoline 2-Chloro-3-formyl- 5,6,7,8-tetrahydroquinoline Pyridopyrimidine 4-Amino-5,6,7,8-tetrahydro- pyrido[2,3-d]pyrimidine Tetrahydroquinoline->Pyridopyrimidine Cyclization Guanidine Guanidine NaOEt NaOEt

Caption: Synthesis of a fused pyridopyrimidine.

Experimental_Workflow Start Start: This compound Vilsmeier_Reaction Protocol 1: Vilsmeier-Haack Reaction Start->Vilsmeier_Reaction Intermediate_Isolation Purification: Column Chromatography Vilsmeier_Reaction->Intermediate_Isolation Cyclization_Reaction Protocol 2: Cyclization with Guanidine Intermediate_Isolation->Cyclization_Reaction Product_Isolation Purification: Filtration/Recrystallization Cyclization_Reaction->Product_Isolation Characterization Characterization: NMR, IR, MS Product_Isolation->Characterization Biological_Screening Biological Evaluation: Antimicrobial/Cytotoxicity Assays Characterization->Biological_Screening

Caption: Overall experimental workflow.

References

Experimental procedure for alkylation of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: α-Alkylation of 1-Acetylpiperidin-2-one

Introduction

This compound, a cyclic N-acyl lactam, serves as a valuable building block in organic synthesis. Alkylation at the α-position (C3) of the lactam ring is a key transformation for introducing molecular complexity and generating a diverse range of substituted piperidine derivatives, which are common scaffolds in pharmaceuticals and biologically active compounds. The procedure relies on the selective deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophilic alkylating agent. This document provides a detailed protocol for the α-alkylation of this compound, targeting researchers in organic chemistry and drug development.

Reaction Principle

The core of the reaction involves the formation of an enolate anion by treating this compound with a strong, non-nucleophilic base.[1][2] This enolate is a potent nucleophile that readily attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the C3 position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, ensuring regioselectivity.[3][4]

Experimental Protocol

This protocol describes a general procedure for the α-alkylation of this compound using an alkyl halide.

Materials and Equipment

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (In situ) a. Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. b. Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask and cool the solution to -78 °C in a dry ice/acetone bath. c. Add diisopropylamine (1.1 equivalents) to the cooled THF via syringe. d. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. e. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15-30 minutes to ensure complete formation of LDA.

2. Enolate Formation a. In a separate dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution from Step 1 into the this compound solution via cannula or syringe. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

3. Alkylation a. While maintaining the temperature at -78 °C, add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution. b. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. For less reactive alkyl halides, the reaction mixture may be allowed to slowly warm to room temperature and stirred overnight.[5]

4. Reaction Quench and Work-up a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5] e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

5. Purification a. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-alkylated product.

Data Presentation

The following table summarizes representative yields for the alkylation of this compound with various alkylating agents based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and the reactivity of the alkyl halide.

Alkylating AgentProduct NameStructureTypical Yield (%)
Methyl Iodide1-Acetyl-3-methylpiperidin-2-oneC₈H₁₃NO₂75-85%
Ethyl Bromide1-Acetyl-3-ethylpiperidin-2-oneC₉H₁₅NO₂70-80%
Benzyl Bromide1-Acetyl-3-benzylpiperidin-2-oneC₁₄H₁₇NO₂80-90%
Allyl Bromide1-Acetyl-3-allylpiperidin-2-oneC₁₀H₁₅NO₂70-85%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification lda_prep LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) enolate Enolate Formation (Add LDA to reactant solution at -78°C) lda_prep->enolate reactant_prep Reactant Solution (this compound in THF at -78°C) reactant_prep->enolate alkylation Alkylation (Add Alkyl Halide at -78°C) enolate->alkylation quench Quench Reaction (Add sat. aq. NH4Cl) alkylation->quench extract Aqueous Work-up (Extraction with Ethyl Acetate) quench->extract dry Dry & Concentrate (Dry with Na2SO4, remove solvent) extract->dry purify Purification (Flash Column Chromatography) dry->purify product Pure Alkylated Product purify->product reaction_pathway start This compound enolate Lithium Enolate Intermediate start->enolate 1. Deprotonation product 3-Alkyl-1-acetylpiperidin-2-one enolate->product 2. Nucleophilic Attack li_x LiX product->li_x + lda LDA, THF -78 °C lda->start alkyl_halide R-X (Alkyl Halide) alkyl_halide->enolate

References

The Pivotal Role of 1-Acetylpiperidin-2-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Within the diverse family of piperidine-containing building blocks, 1-acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, emerges as a versatile intermediate for the synthesis of complex, bioactive molecules. This document provides detailed application notes and protocols to highlight the utility of this compound in the construction of valuable molecular architectures for drug discovery and development.

Introduction to this compound

This compound is a cyclic lactam featuring an N-acetyl group. This N-acetylation serves two primary purposes in organic synthesis: it protects the nitrogen atom from unwanted reactions and, more importantly, it activates the adjacent methylene group (C3) for deprotonation and subsequent functionalization. The resulting enolate is a key reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable C2-synthon in the elaboration of the piperidine ring.

Applications in the Synthesis of Bioactive Scaffolds

While direct total syntheses of marketed drugs starting from this compound are not extensively documented in readily available literature, its application as a versatile building block can be inferred from the well-established reactivity of N-acyl lactams. The following sections detail potential and demonstrated applications in the synthesis of key structural motifs found in bioactive molecules.

Spiro-Piperidine Derivatives

Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced potency and selectivity for biological targets.[2] this compound can serve as a precursor for the synthesis of spiro-piperidine derivatives through reactions at the C3 position.

A general strategy involves the alkylation of the enolate of this compound with a bifunctional electrophile, followed by cyclization. This approach allows for the construction of a new ring fused at the C3 position of the piperidinone core.

Table 1: Key Data for Spiro-Piperidine Synthesis

StepReaction TypeKey ReagentsIntermediate/ProductPotential Bioactivity
1Enolate FormationStrong base (e.g., LDA, NaH)Lithium or Sodium enolate of this compound-
2AlkylationDihaloalkane (e.g., 1,4-dibromobutane)3-(4-bromobutyl)-1-acetylpiperidin-2-one-
3Intramolecular CyclizationStrong base (e.g., NaH)Spiro[piperidine-3,1'-cyclopentan]-2-one derivativeCNS disorders, ion channel modulation

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, illustrating its utility in constructing complex molecular frameworks.

Protocol 1: Generation and Alkylation of the Enolate of this compound

This protocol describes a general procedure for the formation of the enolate of this compound and its subsequent reaction with an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and logical relationships in the utilization of this compound.

G cluster_0 Enolate Formation and Functionalization This compound This compound Enolate Enolate This compound->Enolate Base (e.g., LDA) Functionalized Piperidinone Functionalized Piperidinone Enolate->Functionalized Piperidinone Electrophile (e.g., R-X)

Caption: General workflow for the functionalization of this compound.

G cluster_1 Hypothetical Pathway to a Spiro-Piperidine Scaffold A This compound B Alkylation with Bifunctional Electrophile A->B C Linear Intermediate B->C D Intramolecular Cyclization C->D E Spiro-Piperidinone Core D->E F Further Functionalization E->F G Bioactive Spiro-Piperidine F->G

Caption: A potential synthetic route to bioactive spiro-piperidines.

Conclusion

This compound represents a valuable and versatile building block in the synthesis of complex, nitrogen-containing heterocyclic molecules. Its ability to be readily functionalized at the C3 position opens up a wide range of possibilities for the construction of diverse molecular scaffolds, including the medicinally important spiro-piperidines. The protocols and workflows presented herein provide a foundation for researchers and scientists in drug discovery to explore the full potential of this readily accessible starting material in the quest for novel and effective therapeutic agents. Further exploration of the reactivity of this compound is warranted to uncover its role in the synthesis of a broader range of bioactive molecules.

References

Application Notes and Protocols for the Purification of 1-Acetylpiperidin-2-one Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidin-2-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active molecules. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Column chromatography is a fundamental, reliable, and widely used technique for the purification of these compounds from reaction mixtures.[1] This document provides detailed application notes and protocols for the purification of this compound derivatives using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For this compound derivatives, which are moderately polar compounds, silica gel (a polar stationary phase) is commonly used.[1] A less polar mobile phase is employed to elute the compounds. The separation is governed by the polarity of the compounds in the mixture; less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds have a stronger interaction and elute slower.[3] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the desired product from impurities can be achieved.

Experimental Protocols

This section outlines a general protocol for the purification of this compound derivatives. The specific conditions, particularly the mobile phase composition, may need to be optimized for each unique derivative.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)[4]

  • Mobile Phase Solvents:

    • Hexane or Petroleum Ether (non-polar)

    • Ethyl Acetate (polar)

    • Methanol (highly polar, for more polar derivatives)

    • Triethylamine (optional modifier for basic compounds)[4]

  • Glass chromatography column

  • Sample for purification

  • Eluent (solvent mixture)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)[4]

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Protocol Steps

1. Selection of Solvent System (Mobile Phase) by TLC:

Before performing column chromatography, it is crucial to identify a suitable solvent system using Thin Layer Chromatography (TLC).[5]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane/ethyl acetate with varying ratios (e.g., 9:1, 4:1, 1:1).

  • The ideal solvent system is one that results in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • If the compound is very polar, a more polar solvent system, such as ethyl acetate/methanol, may be necessary.[6] For basic derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation by preventing tailing on the acidic silica gel.[4]

2. Column Packing:

Proper packing of the column is essential for good separation.[5] The "wet slurry" method is generally preferred.[7]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the silica gel, which can cause the column to "run dry" and crack.

3. Sample Loading:

  • Solution Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.[5]

  • Dry Loading: If the compound is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Once the sample is loaded, carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Start with the least polar solvent system determined by TLC. If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[9]

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its identity and purity.

Data Presentation

The following table summarizes representative chromatographic conditions and results for the purification of piperidone derivatives, which can serve as a starting point for optimizing the purification of specific this compound derivatives.

Compound ClassStationary PhaseMobile Phase (v/v)Rf ValueYieldReference
Substituted PiperidoneSilica GelPetroleum Ether:Ethyl Acetate (6:1)0.486%[9]
1-Benzyl-2-methylpiperidin-4-oneSilica GelEthyl Acetate:Hexane (1:2) + 1% Triethylamine0.3339%[4]
N-AcyloxazolidinoneSilica GelPetroleum Ether:Ethyl Acetate (1:1)-83%[10]
Substituted Piperidone DerivativeSilica GelPetroleum Ether:Ethyl Acetate (8:1)0.3698%[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis for Solvent System Optimization start->tlc Select Eluent packing Column Packing (Silica Gel Slurry) tlc->packing Prepare Column loading Sample Loading (Solution or Dry Loading) packing->loading elution Elution & Fraction Collection (Gradient or Isocratic) loading->elution monitoring TLC Monitoring of Fractions elution->monitoring Analyze Fractions pooling Combine Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation end Purified this compound Derivative evaporation->end analysis Purity & Identity Confirmation (NMR, MS, HPLC) end->analysis

Caption: General workflow for the purification of this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Acetyl-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of N-Acetyl-2-piperidone and its derivatives. N-substituted piperidones are significant structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of various pharmaceuticals.[1][2][3] The protocols outlined herein are designed to be scalable for industrial production, focusing on efficiency, safety, and environmental considerations. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthesis workflow.

Introduction

The piperidine ring is a fundamental scaffold in the design of therapeutic agents, with applications in a wide array of drug classes.[1] The introduction of an N-acetyl group to the 2-piperidone core can modulate the compound's chemical properties and biological activity, making N-Acetyl-2-piperidone derivatives valuable building blocks in drug discovery and development. Large-scale synthesis of these compounds requires robust and reproducible methods that are both cost-effective and environmentally benign. This document outlines a general and adaptable method for the N-acetylation of 2-piperidone, based on established chemical principles.

General Synthesis Pathway

The most direct and widely applicable method for the synthesis of N-Acetyl-2-piperidone is the acetylation of 2-piperidone (also known as δ-valerolactam). This reaction is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or catalyst. For large-scale production, acetic anhydride is often preferred due to its lower cost and safer handling properties compared to acetyl chloride.

A generalized reaction scheme is presented below:

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Piperidone Reaction Acetylation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product N-Acetyl-2-piperidone Byproduct Acetic Acid Reaction->Product Reaction->Byproduct

Caption: General reaction pathway for the synthesis of N-Acetyl-2-piperidone.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating and cooling capabilities), a reflux condenser, and an inert atmosphere inlet (e.g., nitrogen or argon).

  • Reagents:

    • 2-Piperidone (δ-valerolactam)

    • Acetic anhydride

    • (Optional) Catalyst: e.g., 4-Dimethylaminopyridine (DMAP) or a strong acid catalyst.

    • Solvent (if necessary): e.g., Toluene, xylene, or neat (no solvent).

    • Quenching agent: Water, saturated sodium bicarbonate solution.

    • Extraction solvent: Dichloromethane, ethyl acetate.

    • Drying agent: Anhydrous sodium sulfate, magnesium sulfate.

  • Purification: Vacuum distillation apparatus or crystallizer.

  • Analytical Instruments: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for reaction monitoring and final product characterization.

Large-Scale Synthesis of N-Acetyl-2-piperidone

This protocol describes a representative procedure for the large-scale synthesis of N-Acetyl-2-piperidone.

Experimental_Workflow A Reactor Setup and Inerting B Charging Reactants: 2-Piperidone and Acetic Anhydride A->B C Controlled Heating and Reaction Monitoring B->C D Reaction Quenching and Workup C->D E Product Extraction D->E F Drying and Solvent Removal E->F G Purification by Vacuum Distillation F->G H Product Characterization G->H

Caption: Experimental workflow for the synthesis of N-Acetyl-2-piperidone.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.

  • Charging of Reactants: Charge the reactor with 2-piperidone (1.0 equivalent). Begin agitation and add acetic anhydride (1.05 to 1.2 equivalents) in a controlled manner. The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Reaction: Heat the reaction mixture to a temperature of 100-140°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water or a saturated solution of sodium bicarbonate to quench any unreacted acetic anhydride.

  • Extraction: If a solvent was used, separate the organic layer. If the reaction was run neat, extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude N-Acetyl-2-piperidone can be purified by vacuum distillation to yield a high-purity product.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of N-Acetyl-2-piperidone and a representative derivative, N-acetyl-2,2,6,6-tetramethyl-4-piperidone, as described in the literature.[4]

ParameterN-Acetyl-2-piperidone (Representative)N-acetyl-2,2,6,6-tetramethyl-4-piperidone[4]
Starting Material 2-PiperidoneTriacetoneamine (TAA)
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Yield >90% (typical)76% (distilled)
Purity (crude) ~95%94.3% (by GC)
Purity (purified) >98%99.6% (after recrystallization)
Melting Point Not applicable (liquid at RT)56-61°C
Boiling Point 260.5°C at 760 mmHg[5]Not specified in the patent

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The reaction is conducted at elevated temperatures. Ensure proper temperature control and have cooling systems in place to manage any potential exotherms.

  • Pressure: When quenching with bicarbonate solution, be aware of potential gas evolution (CO2). Add the quenching agent slowly and ensure the reactor is properly vented.

  • Inert Atmosphere: The use of an inert atmosphere is recommended to prevent side reactions with moisture.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of N-Acetyl-2-piperidone. By carefully controlling the reaction parameters, high yields and purity of the final product can be achieved. This application note serves as a comprehensive guide for researchers and professionals involved in the large-scale production of piperidone derivatives for pharmaceutical and other applications. Further optimization of reaction conditions may be necessary depending on the specific scale and available equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Acetylpiperidin-2-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My N-acetylation of 2-piperidone is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in the N-acetylation of 2-piperidone can arise from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting material. Here are the primary causes and troubleshooting steps:

  • Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze over time, reducing their reactivity.

    • Solution: Use fresh or newly opened bottles of acetic anhydride or acetyl chloride. Ensure all glassware is thoroughly dried before use.

  • Insufficient Base or Inappropriate Base: The base plays a crucial role in activating the 2-piperidone for acetylation.

    • Solution: Use a slight excess of a suitable base like pyridine or triethylamine to ensure the complete deprotonation of 2-piperidone. For sterically hindered substrates, a stronger, non-nucleophilic base might be necessary.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the time until the 2-piperidone spot is no longer visible.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My final product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products indicates the presence of side reactions or unreacted starting materials. Common impurities include:

  • Unreacted 2-Piperidone: This is the most common impurity if the reaction is incomplete.

    • Solution: Ensure a slight excess of the acetylating agent (1.1-1.2 equivalents) is used and that the reaction is allowed to go to completion as monitored by TLC.

  • Diacylated Products (less common for lactams): Under forcing conditions, further reactions can occur.

    • Solution: Avoid using a large excess of the acetylating agent and high temperatures.

  • Polymerization of 2-Piperidone: In the presence of strong acids or bases, 2-piperidone can undergo ring-opening polymerization.

    • Solution: Maintain controlled reaction conditions and avoid overly harsh reagents or temperatures.

  • Side reactions involving the solvent or base: Pyridine can react with acetic anhydride to form N-acetyl-1,2-dihydro-2-pyridylacetic acid.[1]

    • Solution: Use a non-reactive solvent if this side product is observed. Add the acetylating agent slowly to the mixture of 2-piperidone and base to favor the desired reaction.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying this compound from the reaction mixture. What are the best practices?

A: Effective purification is crucial for obtaining a high-purity product.

  • Work-up Procedure: Proper work-up is essential to remove excess reagents and byproducts.

    • Solution: After the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and acetylating agent. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with dilute acid (e.g., 1M HCl) to remove the basic catalyst (pyridine or triethylamine), followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

  • Purification Technique: The choice of purification method depends on the nature of the impurities.

    • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent is found.

      • Common Solvents: Ethanol, or a mixture of ethanol and water, is often a good choice for recrystallizing piperidone derivatives.[2] Other solvent systems to consider are n-hexane/acetone or n-hexane/ethyl acetate.[3]

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acetylation of 2-piperidone?

A1: The N-acetylation of 2-piperidone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-piperidone acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). In the presence of a base, the nitrogen of 2-piperidone is deprotonated, increasing its nucleophilicity and facilitating the attack. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-acetylated product and a leaving group (acetate or chloride).

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Both acetic anhydride and acetyl chloride are effective for N-acetylation.

  • Acetyl chloride is generally more reactive than acetic anhydride and may lead to faster reaction times or allow for lower reaction temperatures. However, it is also more corrosive and moisture-sensitive, and the reaction produces hydrochloric acid, which needs to be neutralized by a base.

  • Acetic anhydride is less reactive but easier to handle. The byproduct is acetic acid, which is less corrosive than HCl. The choice often depends on the specific substrate and desired reaction conditions.

Q3: Can I perform this reaction without a solvent?

A3: Yes, N-acetylation reactions can sometimes be performed under solvent-free conditions, especially with acetic anhydride.[4] This can be a more environmentally friendly approach. However, using a solvent can help to control the reaction temperature and ensure homogeneity of the reaction mixture, which can be important for achieving high yields and purity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (2-piperidone). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of Amines and Lactams

ParameterMethod A: Acetic Anhydride/PyridineMethod B: Acetyl Chloride/TriethylamineMethod C: Acetic Anhydride (Solvent-Free, Catalytic)
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetic Anhydride
Base/Catalyst PyridineTriethylamineVOSO₄ (Vanadyl Sulfate)[4]
Solvent Dichloromethane, Chloroform, or neatDichloromethane or other aprotic solventsSolvent-free
Typical Temperature Room Temperature to 60 °C0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 12 hours1 - 6 hours2 - 24 hours[4]
Reported Yields Generally high (often >80%)Generally high (often >90%)Good to excellent (up to 87% for thymol acetylation)[4]
Byproducts Acetic acid, potential pyridine-related side productsTriethylammonium chloride, HClAcetic acid
Advantages Milder reagent, easier to handle.Higher reactivity, faster reactions.Green chemistry approach, stoichiometric reagents.
Disadvantages Slower reaction times, potential for side reactions with pyridine.More corrosive, moisture-sensitive, produces HCl.May require catalyst optimization for specific substrates.

Note: The yields are general observations from the literature for N-acetylation reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: N-Acetylation of 2-Piperidone using Acetic Anhydride and Pyridine

This protocol is adapted from general procedures for N-acetylation.[5]

Materials:

  • 2-Piperidone

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidone (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Acetylation of 2-Piperidone using Acetyl Chloride and Triethylamine

This protocol is adapted from general procedures for N-acetylation.[6]

Materials:

  • 2-Piperidone

  • Acetyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: 2-Piperidone reagents Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) and Base (Pyridine or Triethylamine) in Solvent (e.g., DCM) start->reagents reaction Reaction (Stir at RT or heat gently) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench with water, Extract with organic solvent, Wash with acid, base, and brine monitoring->workup Complete drying Dry organic layer (e.g., Na2SO4) workup->drying evaporation Evaporate solvent drying->evaporation purification Purification: Recrystallization or Column Chromatography evaporation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield of This compound cause1 Inactive Acetylating Agent problem->cause1 cause2 Insufficient/Inappropriate Base problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Use fresh reagents, ensure anhydrous conditions cause1->solution1 solution2 Use slight excess of a suitable base cause2->solution2 solution3 Gently heat the reaction mixture cause3->solution3 solution4 Extend reaction time, monitor by TLC cause4->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

purification_workflow crude_product Crude Product from Work-up decision Assess Purity (e.g., by TLC) crude_product->decision recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization Minor Impurities chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) decision->chromatography Multiple/Close Impurities pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of N-Acetyl-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-2-piperidone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing N-Acetyl-2-piperidone?

A1: The most prevalent method is the direct N-acetylation of 2-piperidone (also known as δ-valerolactam). This is typically achieved by reacting 2-piperidone with an acetylating agent, most commonly acetic anhydride. The reaction can be performed with or without a catalyst and often uses excess acetic anhydride as both the reagent and solvent.

Q2: What are the primary side products or impurities I should expect in my crude product?

A2: The most common impurities are unreacted 2-piperidone and the acetic acid byproduct from the acetylation reaction. If moisture is present in the reaction, acetic anhydride will hydrolyze to acetic acid, reducing reagent efficiency. Under harsh conditions, trace amounts of ring-opened polymer or 5-aminovaleric acid derivatives might form.

Q3: My reaction yield is significantly lower than expected. What are the likely causes?

A3: Low yields can stem from several factors:

  • Hydrolysis of Acetic Anhydride: The presence of water will consume your acetylating agent. Ensure all glassware is dry and use anhydrous reagents if possible.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, sub-optimal temperature, or an inadequate amount of the acetylating agent.

  • Product Loss During Workup: N-Acetyl-2-piperidone has some water solubility. Aggressive or extensive aqueous washes can lead to significant product loss.

  • Product Hydrolysis: Exposure to strong acidic or basic conditions during the workup can hydrolyze the product back to 2-piperidone.

Q4: Can the 2-piperidone lactam ring open during the synthesis?

A4: While the lactam ring is generally stable under typical acetylation conditions, it can be forced open under harsh conditions.[1] Prolonged exposure to high temperatures in the presence of strong acids or bases could potentially lead to hydrolysis and ring cleavage, forming N-acetyl-5-aminovaleric acid.

Q5: My purified product is a liquid or oil at room temperature, but the literature reports it as a low-melting solid. Why?

A5: N-Acetyl-2-piperidone has a melting point near room temperature (approx. 25-28°C). The presence of impurities, such as residual acetic acid or unreacted 2-piperidone, will act as a colligative property depressant, lowering the melting point and potentially causing your product to appear as an oil or semi-solid. Thorough purification via vacuum distillation or chromatography is recommended to obtain a crystalline solid.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield A. Inactive Acetylating Agent: Acetic anhydride has hydrolyzed due to improper storage.Use a fresh bottle of acetic anhydride. To test for gross contamination, a small amount can be carefully added to cold water; vigorous reaction indicates active anhydride.
B. Sub-optimal Reaction Conditions: Temperature is too low or reaction time is too short.Monitor the reaction progress using an appropriate technique (TLC, GC-MS, or NMR). If the reaction stalls, consider increasing the temperature gently (e.g., to 50-80°C) or extending the reaction time.
C. Presence of Moisture: Water in the reagents or glassware is consuming the anhydride.Ensure all glassware is oven-dried before use. Use anhydrous 2-piperidone if available.
Significant Starting Material in Product A. Incomplete Reaction: Insufficient stoichiometry of the acetylating agent.Increase the molar excess of acetic anhydride (e.g., from 1.5 to 2.5 equivalents). Refer to the solutions for "Low or No Product Yield."
B. Product Hydrolysis During Workup: N-acetyl group is cleaved by harsh pH.Neutralize the reaction mixture carefully. Use mild buffers like saturated sodium bicarbonate for washes and avoid strong acids or bases. Minimize contact time with aqueous layers.
Reaction Mixture Darkens (Charring) A. Temperature Too High: Decomposition or polymerization side reactions are occurring.Maintain strict temperature control using an oil bath. If the reaction is highly exothermic, add reagents slowly and with external cooling. The use of a strong base with acetamide can sometimes lead to competing reactions and polymerization.[2]
Product Fails to Crystallize A. Presence of Impurities: Residual acetic acid or unreacted 2-piperidone is present.Purify the crude product. High-vacuum distillation is the most effective method for removing non-volatile starting material and the acetic acid byproduct.

Data & Protocols

Physicochemical Data

The following table summarizes key properties of the main compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-Piperidone C₅H₉NO99.1325639-42~1.065
Acetic Anhydride C₄H₆O₃102.09139.8-73.11.082
N-Acetyl-2-piperidone C₇H₁₁NO₂141.17260.5 @ 760 mmHg[3]25-281.126[3]
Acetic Acid C₂H₄O₂60.05118.116.61.049
Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-2-piperidone via N-Acetylation

This protocol is a representative method for the laboratory-scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-piperidone (20.0 g, 0.202 mol).

  • Reagent Addition: Carefully add acetic anhydride (30 mL, 32.4 g, 0.318 mol) to the flask.

  • Reaction: Heat the mixture in an oil bath at 100-110°C for 3 hours. The solid 2-piperidone should melt and dissolve.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 10% Methanol in Dichloromethane eluent) or GC-MS, checking for the disappearance of the 2-piperidone spot/peak.

  • Workup (Initial): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil/solid should be purified by vacuum distillation to yield pure N-Acetyl-2-piperidone.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in an oil bath.

  • Fraction Collection: Collect the fraction boiling at approximately 130-135°C under 5-10 mmHg vacuum.[4] The pure product should solidify in the receiving flask upon cooling.

Visual Guides

Main_Synthesis_Pathway Main Synthesis Pathway for N-Acetyl-2-piperidone sub Reactants r1 2-Piperidone r2 Acetic Anhydride prod Products p1 N-Acetyl-2-piperidone r1->p1 + Acetic Anhydride (Heat) p2 Acetic Acid p1->p2

Caption: The primary reaction pathway for the synthesis of N-Acetyl-2-piperidone.

Side_Reactions Potential Side Reactions and Undesired Pathways AA Acetic Anhydride Prod N-Acetyl-2-piperidone (Desired Product) AA->Prod Main Reaction AcOH Acetic Acid AA->AcOH Reagent Hydrolysis Pip 2-Piperidone Pip->Prod Main Reaction RingOpen Ring-Opened Product (N-acetyl-5-aminovaleric acid) Pip->RingOpen Ring Opening (Harsh Conditions) H2O Water (Contaminant) H2O->Pip Product Hydrolysis (Strong Acid/Base) H2O->AcOH Reagent Hydrolysis Prod->Pip Product Hydrolysis (Strong Acid/Base)

Caption: Common side reactions that can reduce yield and purity.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues start Problem Encountered low_yield Low Yield start->low_yield impure_prod Impure Product start->impure_prod cause_h2o Moisture Present? low_yield->cause_h2o cause_time Time/Temp Sufficient? low_yield->cause_time cause_workup Harsh Workup? impure_prod->cause_workup cause_purify Purification Incomplete? impure_prod->cause_purify cause_h2o->cause_time No sol_dry Dry Glassware & Reagents cause_h2o->sol_dry Yes sol_monitor Monitor Reaction (TLC/GC) Increase Time/Temp cause_time->sol_monitor No cause_workup->cause_purify No sol_mild Use Mild Buffers (e.g., NaHCO₃) cause_workup->sol_mild Yes sol_distill Purify via Vacuum Distillation cause_purify->sol_distill Yes

Caption: A logical workflow to diagnose and solve common synthesis problems.

References

Technical Support Center: Optimization of 1-Acetylpiperidin-2-one Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1-Acetylpiperidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of this compound in a question-and-answer format.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

A1: Low reactivity is a common hurdle and can often be attributed to several factors related to your reaction setup and reagents.

  • Inadequate Deprotonation: The acidity of the α-protons on the acetyl group is significantly higher than that of the lactam ring protons. However, for N-alkylation, deprotonation of the lactam nitrogen is required. Ensure your base is strong enough to achieve sufficient deprotonation.

  • Moisture Contamination: Strong bases used for deprotonation are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. Conversely, some reagents may decompose at high temperatures.[1]

  • Poor Stirring: In heterogeneous reaction mixtures (e.g., with solid potassium carbonate), efficient stirring is crucial to ensure proper mixing of reactants.[1]

A logical first step in troubleshooting low reactivity is to systematically check these basic experimental parameters.

Alkylation_Selectivity Start This compound + Base N_Anion N-Anion (Thermodynamic Control) Start->N_Anion Higher Temp. C_Enolate C-Enolate (Kinetic Control) Start->C_Enolate Lower Temp. N_Alkylation N-Alkylated Product N_Anion->N_Alkylation + R-X C_Alkylation C-Alkylated Product C_Enolate->C_Alkylation + R-X

References

How to prevent O-acetylation in piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, with a focus on preventing unwanted O-acetylation.

Frequently Asked Questions (FAQs)

Q1: What is O-acetylation in the context of piperidone synthesis?

A1: O-acetylation is an undesired side reaction that can occur during the synthesis of piperidones. It involves the acetylation of the oxygen atom of an enol or enolate intermediate, rather than the desired C-acylation at the α-carbon. This leads to the formation of an enol acetate byproduct, reducing the yield of the target piperidone derivative.

Q2: When is O-acetylation most likely to occur during piperidone synthesis?

A2: O-acetylation is a risk whenever an enolate intermediate is generated in the presence of an acetylating agent. This is common in several key synthetic routes to piperidones, including:

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-ketoester, a precursor to the piperidone ring. The enolate formed during this reaction can be susceptible to O-acetylation.

  • N-Acylation of Piperidones: When introducing an acetyl group to the nitrogen of a pre-existing piperidone ring, there is a risk of the reaction occurring at the oxygen of the corresponding enolate if conditions are not optimal.

  • Direct C-Acylation: Attempts to directly add an acetyl group to the α-carbon of a piperidone ring can also lead to competing O-acetylation.

Q3: What are the main factors that influence whether C-acetylation or O-acetylation occurs?

A3: The outcome of an acylation reaction on an enolate is primarily determined by a set of competing factors related to kinetic versus thermodynamic control. Key factors include:

  • Nature of the Acylating Agent: "Hard" electrophiles, such as acetyl chloride and acetic anhydride, tend to react at the "harder" oxygen atom of the enolate, favoring O-acetylation.

  • Solvent: Polar aprotic solvents, which can solvate the metal cation and create a more "naked" and reactive enolate oxygen, tend to promote O-acetylation.

  • Counterion: The nature of the metal counterion of the enolate can influence the aggregation state and the reactivity of the oxygen versus the carbon atom.

  • Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the O-acetylated product, depending on the other reaction conditions.

Troubleshooting Guide: Preventing O-acetylation

This guide provides specific troubleshooting advice for minimizing or eliminating O-acetylation during piperidone synthesis.

Issue 1: Low yield of the desired C-acetylated piperidone with significant enol acetate byproduct formation.

Root Cause: The reaction conditions are favoring O-acetylation over C-acetylation of the enolate intermediate.

Solutions:

  • Modify the Acetylating Agent:

    • If using a highly reactive acylating agent like acetyl chloride or acetic anhydride, consider switching to a "softer" acetylating agent. While less common for introducing a simple acetyl group, this principle is key in controlling acylation selectivity. Forcing the reaction towards C-acylation can sometimes be achieved by using less reactive acylating agents under conditions that favor thermodynamic control.

  • Optimize the Solvent:

    • Avoid highly polar aprotic solvents if O-acetylation is a problem. Consider using less polar solvents like toluene or diethyl ether, which may favor C-acylation.

  • Change the Base and Counterion:

    • The choice of base determines the enolate's counterion. For Dieckmann condensations, using sodium hydride (NaH) or sodium ethoxide (NaOEt) in a non-polar solvent can favor C-acylation. The use of lithium bases like LDA (lithium diisopropylamide) can sometimes lead to different selectivity, and the outcome can be highly substrate-dependent.

  • Control the Reaction Temperature:

    • Running the reaction at a lower temperature can sometimes favor the desired C-acylation. However, if the O-acetylation is the kinetically favored pathway, this may not be effective. In such cases, running the reaction at a higher temperature for a longer period might allow for equilibration to the more thermodynamically stable C-acetylated product, provided the O-acetylation is reversible under the reaction conditions.

Issue 2: During N-acetylation of a 4-piperidone, a significant amount of 4-acetoxy-1,2,3,6-tetrahydropyridine is formed.

Root Cause: The reaction conditions are promoting the formation of the enolate of the 4-piperidone, which then undergoes O-acetylation. This is a known issue, for instance, when using ketene as the acetylating agent under certain conditions.

Solutions:

  • Use an Acid Catalyst for N-acetylation with Ketene:

    • As described in the literature, the formation of O-acetylated enols during the N-acetylation of 4-piperidones with ketene can be suppressed by using a strong acid catalyst with a pKa of less than 4.7.[1] This protonates the nitrogen, making it the more reactive nucleophile and disfavoring enolate formation.

  • Protect the Ketone:

    • If N-acetylation is the primary goal and O-acetylation of the ketone is a persistent issue, consider protecting the ketone functionality as a ketal before performing the N-acetylation. The ketal can then be removed in a subsequent step.

Data Presentation: Influence of Reaction Conditions on C- vs. O-Acylation

The following table summarizes the general trends observed for controlling the regioselectivity of enolate acylation. Specific ratios are highly dependent on the substrate and precise reaction conditions.

FactorCondition Favoring C-AcylationCondition Favoring O-AcylationRationale
Acylating Agent "Softer" acylating agents"Harder" acylating agents (e.g., Ac₂O, AcCl)Hard-Soft Acid-Base (HSAB) principle. The oxygen of the enolate is a "hard" nucleophile, and the carbon is "soft".
Solvent Non-polar or weakly polar solvents (e.g., Toluene, THF)Polar aprotic solvents (e.g., DMSO, HMPA)Polar aprotic solvents solvate the cation, leading to a more reactive "naked" enolate oxygen.
Counterion Tightly coordinating cations (e.g., Li⁺ in some cases)Loosely coordinating or highly solvated cationsThe degree of association between the cation and the enolate oxygen affects the nucleophilicity of the oxygen atom.
Temperature Higher temperatures (thermodynamic control)Lower temperatures (kinetic control, if O-acylation is faster)Allows for equilibration to the more stable C-acylated product if the O-acylation is reversible.
Catalyst (for N-acetylation) Strong acid catalyst (e.g., difluorophosphoric acid)[1]Basic or neutral conditionsAcid catalyst protonates the piperidine nitrogen, enhancing its nucleophilicity for N-acetylation and suppressing enolate formation.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation to Minimize O-Acylation

This protocol describes a general method for the intramolecular cyclization of a diester to form a piperidone precursor, with conditions selected to favor C-acylation.

Materials:

  • N-protected bis(2-ethoxycarbonylethyl)amine derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium hydride (1.1 equivalents) to the toluene.

  • Heat the suspension to reflux to dissolve the sodium hydride.

  • To the refluxing solution, add a solution of the N-protected bis(2-ethoxycarbonylethyl)amine derivative (1.0 equivalent) in anhydrous toluene dropwise over 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of anhydrous ethanol to destroy any excess sodium hydride.

  • Pour the mixture into ice-cold 1 M hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Acetylation of 4-Piperidone with Ketene using an Acid Catalyst to Prevent O-Acetylation

This protocol is adapted from a patented procedure and describes the N-acetylation of a 4-piperidone derivative using ketene, with a strong acid catalyst to suppress the formation of the O-acetylated enol byproduct.[1]

Materials:

  • 4-Piperidone derivative (e.g., 2,2,6,6-tetramethyl-4-piperidone)

  • Anhydrous tetrahydrofuran (THF)

  • Difluorophosphoric acid hydrate (or another strong acid with pKa < 4.7)

  • Ketene gas

Procedure:

  • In a dry, four-necked flask, dissolve the 4-piperidone derivative (1.0 equivalent) in anhydrous THF.

  • Add a catalytic amount of difluorophosphoric acid hydrate (e.g., 2 mol%).

  • Pass a stream of ketene gas into the solution at a controlled rate.

  • Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, stop the flow of ketene and purge the reaction mixture with nitrogen.

  • The solvent can be removed under reduced pressure, and the product purified by distillation or crystallization.

Visualizations

Diagram 1: Competing C- vs. O-Acylation Pathways

G cluster_c_acylation C-Acylation (Desired) cluster_o_acylation O-Acylation (Undesired) enolate Piperidone Enolate (Ambident Nucleophile) c_product C-Acetylated Piperidone enolate->c_product C-attack o_product Enol Acetate Byproduct enolate->o_product O-attack acyl_agent Acetylating Agent (e.g., Ac₂O)

Caption: Competing reaction pathways for an ambident piperidone enolate with an acetylating agent.

Diagram 2: Troubleshooting Logic for O-Acetylation

G start O-Acetylation Observed q1 Is the reaction N-acetylation with ketene? start->q1 a1_yes Add Strong Acid Catalyst (pKa < 4.7) q1->a1_yes Yes q2 Is a 'hard' acylating agent being used? q1->q2 No end O-Acetylation Minimized a1_yes->end a2_yes Consider a 'softer' acylating agent q2->a2_yes Yes q3 Is a polar aprotic solvent being used? q2->q3 No a2_yes->q3 a3_yes Switch to a non-polar solvent (e.g., Toluene) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting and preventing O-acetylation in piperidone synthesis.

References

Stability and storage conditions for 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Acetylpiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] For optimal stability, store the compound in a cool environment.[2] Some suppliers recommend storage under an inert atmosphere.[2]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is considered chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, adhering to the recommended cool and dry conditions is advised to minimize potential degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.

Q4: How should I handle this compound to ensure its stability during experiments?

A4: To maintain stability, handle the compound in a well-ventilated area or under a fume hood. Avoid generating vapors or aerosols. Use non-sparking tools and take precautionary measures against static discharge.[1] After use, ensure the container is tightly sealed to prevent exposure to moisture and air.

Q5: Are there any signs of degradation I should look for?

A5: While specific degradation products are not well-documented in publicly available literature, general signs of chemical degradation can include a change in color, the appearance of precipitates, or an unusual odor. If you observe any of these, it is advisable to use a fresh batch of the compound for your experiments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).2. Check for any visual signs of degradation.3. If in doubt, use a fresh, unopened container of this compound.4. Consider performing a purity analysis (e.g., HPLC, NMR) on the suspect batch.
Precipitate formation in solution Limited solubility or compound degradation.1. Confirm the solvent and concentration are appropriate for this compound.2. Gently warm the solution to see if the precipitate redissolves (if warming is compatible with your experimental protocol).3. If the precipitate does not dissolve or if you suspect degradation, filter the solution and analyze the precipitate and filtrate separately, or start with a fresh batch of the compound.
Discoloration of the compound Contamination or degradation.1. Review handling procedures to identify any potential sources of contamination.2. If the discoloration is significant, it is best to discard the batch and use a new one to ensure the integrity of your experiments.

Experimental Protocols

Protocol 1: General Procedure for Assessing Short-Term Thermal Stability

This protocol provides a general method for evaluating the stability of this compound under elevated temperature conditions.

  • Sample Preparation: Accurately weigh a sample of this compound into three separate, inert glass vials.

  • Initial Analysis: Analyze one vial immediately to determine the initial purity and characteristics (e.g., using HPLC, GC, or NMR). This will serve as the time-zero control.

  • Incubation: Place the remaining two vials in an oven set to a specific temperature (e.g., 40°C).

  • Time-Point Analysis: After a predetermined time interval (e.g., 24 hours), remove one vial from the oven. Allow it to cool to room temperature.

  • Final Analysis: Analyze the sample from the incubated vial using the same analytical method as the time-zero control.

  • Data Comparison: Compare the purity and any appearance of new peaks (potential degradation products) between the time-zero and the incubated samples.

Protocol 2: General Procedure for Assessing Hydrolytic Stability

This protocol outlines a general method to assess the stability of this compound in the presence of water.

  • Solution Preparation: Prepare solutions of this compound in both a neutral aqueous buffer (e.g., pH 7.4 phosphate buffer) and in purified water at a known concentration.

  • Initial Analysis: Immediately analyze an aliquot of each freshly prepared solution to establish the time-zero purity.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 6, 24 hours), take an aliquot from each solution for analysis.

  • Data Comparison: Compare the concentration and purity of this compound at each time point to the initial measurement to determine the rate of degradation, if any.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspection Visually Inspect Compound (Color, Precipitate) degradation_signs Signs of Degradation? visual_inspection->degradation_signs storage_ok->visual_inspection Yes use_new_batch Use Fresh Batch of Compound storage_ok->use_new_batch No degradation_signs->use_new_batch Yes proceed Proceed with Experiment degradation_signs->proceed No purity_analysis Optional: Purity Analysis (e.g., HPLC, NMR) use_new_batch->purity_analysis purity_analysis->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Logic compound This compound stress_conditions Apply Stress Conditions compound->stress_conditions thermal Thermal (Elevated Temp) stress_conditions->thermal hydrolytic Hydrolytic (Aqueous Buffer) stress_conditions->hydrolytic photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic analytical_monitoring Monitor via Analytical Method (e.g., HPLC, GC) thermal->analytical_monitoring hydrolytic->analytical_monitoring photolytic->analytical_monitoring purity_assessment Assess Purity Over Time analytical_monitoring->purity_assessment degradation_profile Determine Degradation Profile purity_assessment->degradation_profile

Caption: Logical flow for assessing the stability of a chemical compound.

References

Technical Support Center: Purification of Chiral Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral piperidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the purification of chiral piperidinone derivatives?

A1: The most prevalent and effective methods for the purification of chiral piperidinone derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] Kinetic resolution and diastereomeric salt crystallization are also employed, particularly for large-scale separations.[3]

Q2: Which type of chiral stationary phase (CSP) is most suitable for piperidinone derivative separation?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly recommended as a starting point for the separation of piperidine derivatives due to their broad applicability.[4][5] However, the selection of the optimal CSP is often empirical, and screening a variety of CSPs is advisable to achieve the best resolution for a specific piperidinone derivative.[5]

Q3: Is it necessary to derivatize my piperidinone derivative before chiral purification?

A3: Not always. However, derivatization can be a useful strategy in two main scenarios:

  • To enhance detection: If your compound lacks a strong chromophore for UV detection, derivatization with a UV-active moiety can significantly improve sensitivity.[6][7] For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[6]

  • To improve separation: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column.

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this type of purification?

A4: SFC offers several key advantages over traditional HPLC for chiral purifications:

  • Speed: SFC separations are typically 3-5 times faster than HPLC methods.[8][9]

  • Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.[8][10] This leads to lower costs and a more environmentally friendly process.

  • Faster Sample Recovery: The CO2 in the mobile phase evaporates upon depressurization, resulting in highly concentrated fractions in the organic modifier, which drastically reduces the time required for solvent evaporation.[8]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Temperature fluctuations.1. Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its percentage. For basic piperidinone derivatives, add a small amount of a basic additive like diethylamine (DEA) (0.1-0.5%) to improve peak shape and resolution.[3] For acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.3. Control the column temperature. Lower temperatures often lead to better resolution.[11]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Sample overload.3. Inappropriate sample solvent.1. Add a mobile phase additive (e.g., DEA for basic compounds) to block active sites on the stationary phase.[3]2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure 1. Column frit blockage.2. Particulate matter from the sample or system.3. Column degradation.1. Reverse flush the column (if permitted by the manufacturer).2. Filter all samples and mobile phases before use. Install an in-line filter.3. If the pressure remains high after flushing, the column may need to be replaced.
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Flush the column with a strong, compatible solvent as recommended by the manufacturer.2. Ensure the mobile phase and sample are compatible with the CSP. Avoid harsh pH conditions or incompatible solvents.[12]
Chiral SFC Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect modifier and/or additive.3. Suboptimal backpressure or temperature.1. Screen different CSPs. Chlorinated polysaccharide-based CSPs have shown good performance for pyrrolidone derivatives in SFC.[13]2. Optimize the co-solvent (e.g., methanol, ethanol) percentage. The addition of a basic additive (e.g., 2-propylamine) can significantly impact selectivity and resolution, sometimes even reversing the enantiomer elution order.[14]3. Adjust the backpressure (typically 100-200 bar) and temperature (e.g., 25-40 °C) to fine-tune the separation.
Peak Tailing 1. Strong interactions with the stationary phase.2. Sample solubility issues.1. Add a basic additive to the modifier for basic piperidinone derivatives to improve peak shape.[14]2. Ensure the sample is fully dissolved in a suitable injection solvent, such as methanol or a mixture of dichloromethane and methanol.[15]
Variable Retention Times 1. Inadequate system equilibration.2. Fluctuations in pressure or temperature.1. Ensure the system is fully equilibrated with the mobile phase before starting injections.2. Verify the stability of the backpressure regulator and the column oven temperature.
Precipitation in the System 1. Sample insolubility in the mobile phase.1. Reduce the sample concentration.2. Use a stronger sample solvent that is miscible with the mobile phase. However, be cautious of strong solvent effects on peak shape.[15]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination of a Piperidinone Derivative

This protocol is a general guideline and should be optimized for the specific analyte.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane:Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).

    • Filter the mobile phase through a 0.45 µm filter and degas.

  • Sample Preparation:

    • Dissolve the piperidinone derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm (or the λmax of the compound).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Protocol 2: Preparative Chiral SFC for the Isolation of Piperidinone Enantiomers

This protocol provides a starting point for scaling up a chiral separation using SFC.

  • Instrumentation:

    • Preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector.

    • Chiral Stationary Phase: Chiralcel® OD-H (250 x 21.2 mm i.d.).

  • Mobile Phase:

    • Supercritical CO2 and Methanol with 0.2% 2-propylamine.

  • Sample Preparation:

    • Dissolve the racemic piperidinone derivative in methanol to the highest possible concentration without precipitation.

  • Chromatographic Conditions (Initial Screening and Optimization on Analytical Scale is Recommended):

    • Flow Rate: 60 mL/min.

    • Mobile Phase Composition: Isocratic 30% Methanol in CO2.

    • Backpressure: 150 bar.

    • Column Temperature: 35 °C.

    • Injection: Stacked injections to maximize throughput.

  • Fraction Collection and Post-Processing:

    • Set the fraction collector to trigger based on UV signal.

    • Collect the separated enantiomers.

    • Evaporate the methanol from the collected fractions to obtain the purified enantiomers.

    • Analyze the purity of each fraction by analytical chiral HPLC or SFC.

Visualizations

Purification_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis Start Racemic Piperidinone Derivative Screen_CSPs Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Start->Screen_CSPs Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Screen_CSPs->Optimize_MP Analytical_Check Analytical Scale Check (HPLC or SFC) Optimize_MP->Analytical_Check Scale_Up Scale-up to Preparative Chromatography (SFC Preferred) Analytical_Check->Scale_Up Good Resolution Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Purity_Analysis Enantiomeric Purity Analysis of Fractions Fraction_Collection->Purity_Analysis End Pure Enantiomers Purity_Analysis->End

Caption: A general workflow for the purification of chiral piperidinone derivatives.

Troubleshooting_Tree Start Poor/No Resolution in Chiral HPLC Check_CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->Check_CSP Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Solution1 Screen different CSPs Check_CSP->Solution1 No Check_Additive Is an additive needed? (e.g., DEA for basic compounds) Check_MP->Check_Additive Yes Solution2 Vary organic modifier ratio Check_MP->Solution2 No Check_Temp Is the temperature optimized? Check_Additive->Check_Temp Yes Solution3 Add 0.1% DEA or TFA Check_Additive->Solution3 No Check_Temp->Start Still no resolution (Re-evaluate strategy) Solution4 Lower the column temperature Check_Temp->Solution4 No

Caption: A troubleshooting decision tree for poor resolution in chiral HPLC.

References

Technical Support Center: Optimizing 1-Acetylpiperidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the synthesis of 1-Acetylpiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method for the synthesis of this compound is the N-acetylation of 2-piperidinone using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base or a catalyst to facilitate the transformation.

Q2: Which catalysts are recommended for the N-acetylation of 2-piperidinone?

A2: For slow or challenging acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective as a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[1] Acetic acid can also be used as a catalyst with catalyst loadings as low as 10 mol% affording acetamide products in excellent yields.[2]

Q3: Why is a base often used in conjunction with the acetylating agent?

A3: A base is crucial for neutralizing the acidic byproduct of the reaction (hydrochloric acid if using acetyl chloride, or acetic acid if using acetic anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine or pyridine.[1]

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is often performed in an inert solvent like dichloromethane or ethyl acetate. When using a catalyst like DMAP with acetic anhydride, the reaction can proceed at room temperature. Without a highly effective catalyst, heating may be required. Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-piperidinone), you can observe the disappearance of the starting material and the appearance of a new, typically less polar, product spot corresponding to this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be old, impure, or deactivated. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. 3. Reaction Not at Optimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Poor Quality Reagents: The 2-piperidinone, acetylating agent, or solvent may contain impurities that inhibit the reaction.1. Use fresh, high-purity catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Refer to the data in Table 1 for guidance. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Ensure all reagents and solvents are pure and anhydrous.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Suboptimal Reagent Stoichiometry: An incorrect ratio of 2-piperidinone to the acetylating agent can lead to unreacted starting material.1. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 2. Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents).
Formation of Side Products 1. O-Acylation: Although less likely, under certain conditions, the enolate of 2-piperidinone may be acylated, leading to an O-acetylated byproduct. 2. Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials or products.1. Use a non-nucleophilic base and control the reaction temperature. The use of a highly efficient catalyst like DMAP at room temperature can minimize this. 2. Avoid excessive heating. If heating is necessary, do so gently and for the minimum time required.
Difficulty in Product Purification 1. Residual Catalyst/Base: Pyridine or triethylamine can be difficult to remove due to their high boiling points. 2. Aqueous Work-up Issues: Emulsion formation can occur during the extraction process.1. For pyridine removal, wash the organic layer with a dilute aqueous solution of copper(II) sulfate. The copper ions will complex with the pyridine, pulling it into the aqueous phase. 2. To break emulsions, add a small amount of brine to the aqueous layer during the work-up.

Data Presentation

Table 1: Effect of DMAP Catalyst Loading on the Yield of this compound

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Observations
024< 5Illustrates the necessity of a catalyst for an efficient reaction at room temperature.
11275-85A good starting point for optimization, balancing reaction time and catalyst cost.
54> 95Higher catalyst loading significantly reduces reaction time and pushes the reaction to completion.
104> 95No significant improvement in yield compared to 5 mol%, indicating that 5 mol% is likely optimal.

Note: Data is illustrative and based on typical outcomes for DMAP-catalyzed acetylations. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

Materials:

  • 2-Piperidinone

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidinone (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.05 eq, 5 mol%).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Piperidinone in Anhydrous DCM add_dmap Add DMAP (5 mol%) start->add_dmap cool Cool to 0 °C add_dmap->cool add_ac2o Add Acetic Anhydride (1.2 eq) cool->add_ac2o react Stir at Room Temperature for 4h add_ac2o->react dilute Dilute with DCM react->dilute Monitor by TLC wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_nahco3 Wash with sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Low Yield in this compound Synthesis cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion extend_time Extend reaction time check_completion->extend_time No check_catalyst Is the catalyst active and loading sufficient? check_completion->check_catalyst Yes increase_temp Increase temperature extend_time->increase_temp check_reagents Check reagent stoichiometry increase_temp->check_reagents increase_loading Increase catalyst loading check_catalyst->increase_loading use_fresh_catalyst Use fresh catalyst check_catalyst->use_fresh_catalyst check_quality Check reagent and solvent quality check_catalyst->check_quality purify_reagents Purify starting materials/use anhydrous solvent check_quality->purify_reagents

Caption: Troubleshooting decision tree for low reaction yield.

References

Solvent effects on the stereoselectivity of piperidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidinones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of solvent choice on stereoselectivity.

FAQs & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges in piperidinone synthesis via aza-Diels-Alder and Mannich reactions.

Aza-Diels-Alder Reactions

Question 1: My aza-Diels-Alder reaction is showing low diastereoselectivity (endo/exo ratio). How can I improve it?

Answer: Low diastereoselectivity in aza-Diels-Alder reactions is a common issue. The endo/exo ratio is influenced by several factors, primarily the choice of solvent, catalyst, and reaction temperature.

  • Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can significantly impact the transition state geometry.[1]

    • Protic Solvents: Solvents like methanol can engage in hydrogen bonding with the dienophile, potentially favoring one transition state over the other. An acid-free aza-Diels-Alder reaction of Danishefsky's diene with imines has been shown to proceed efficiently in methanol.

    • Aprotic Solvents: Non-polar aprotic solvents may favor the less polar transition state. For instance, dichloromethane (CH2Cl2) has been used successfully in Lewis acid-catalyzed aza-Diels-Alder reactions.[2] It is recommended to screen a range of solvents with varying polarities.[3]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the imine, altering its electronic properties and steric environment, which can enhance diastereoselectivity.[4] Common Lewis acids for this purpose include MgI2, Yb(OTf)3, and various copper and zinc complexes.[2][5]

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation energy.[6]

Troubleshooting Workflow for Low Diastereoselectivity in Aza-Diels-Alder Reactions:

G start Low Diastereoselectivity (endo/exo ratio) solvent Screen Solvents (e.g., Toluene, CH2Cl2, MeCN, MeOH) start->solvent temp Lower Reaction Temperature (e.g., 0 °C, -20 °C, -78 °C) solvent->temp catalyst Optimize Lewis Acid Catalyst (e.g., screen different Lewis acids and loadings) temp->catalyst substituents Modify Substituents (on imine or diene to enhance steric differentiation) catalyst->substituents outcome Improved Diastereoselectivity substituents->outcome G cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts [Diene + Imine]‡ (endo) endo_product Endo Product (Major in Protic Solvents) endo_ts->endo_product Lower ΔG‡ protic_solvent_endo Protic Solvent (e.g., MeOH) h_bond_endo H-Bond Stabilization protic_solvent_endo->h_bond_endo h_bond_endo->endo_ts exo_ts [Diene + Imine]‡ (exo) exo_product Exo Product (May be favored in Aprotic Solvents) exo_ts->exo_product Higher ΔG‡ aprotic_solvent_exo Aprotic Solvent (e.g., Toluene) steric_exo Less Steric Hindrance aprotic_solvent_exo->steric_exo steric_exo->exo_ts reactants Diene + Imine reactants->endo_ts reactants->exo_ts G start Reaction Setup (Choose Reactants, Solvent, Catalyst) reaction Perform Reaction (Aza-Diels-Alder or Mannich) start->reaction workup Work-up and Isolation of Crude Product reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Stereochemical Analysis (NMR, Chiral HPLC) purification->analysis data Determine Diastereomeric Ratio and/or Enantiomeric Excess analysis->data

References

Degradation pathways of 1-Acetylpiperidin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetylpiperidin-2-one, focusing on its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to hydrolysis at two main sites: the endocyclic amide (lactam) bond and the exocyclic N-acetyl amide bond. The primary degradation pathway involves the hydrolysis of the lactam ring, which is a common reaction for lactams in the presence of strong acids and heat. This leads to the formation of 5-(acetylamino)pentanoic acid. A secondary degradation pathway can be the hydrolysis of the N-acetyl group to yield piperidin-2-one and acetic acid.

Q2: What are the typical reagents and conditions for conducting a forced degradation study of this compound in an acidic environment?

A2: Typically, forced degradation studies under acidic conditions are performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The reaction is often accelerated by heating, for instance, by refluxing the solution or maintaining it at a constant temperature (e.g., 60-80 °C). The duration of the study can vary from a few hours to several days, depending on the stability of the molecule.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique for monitoring the degradation of this compound. This method can separate the parent compound from its degradation products, allowing for quantification of the degradation over time. For the structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Troubleshooting Guides

Issue 1: No significant degradation of this compound is observed under my acidic stress conditions.

  • Possible Cause 1: Acid concentration is too low.

    • Solution: Increase the concentration of the acid. If you are using 0.1 M HCl, try increasing it to 0.5 M or 1 M HCl.

  • Possible Cause 2: The temperature is not high enough.

    • Solution: Increase the reaction temperature. If the experiment is being conducted at room temperature, consider heating the reaction mixture to 60°C or 80°C.

  • Possible Cause 3: The duration of the stress testing is too short.

    • Solution: Extend the duration of the experiment. Collect samples at later time points (e.g., 24, 48, and 72 hours) to monitor for degradation.

Issue 2: The degradation of this compound is happening too quickly, and the parent compound is completely degraded at the first time point.

  • Possible Cause 1: The stress conditions are too harsh.

    • Solution: Reduce the severity of the conditions. Decrease the acid concentration (e.g., from 1 M to 0.1 M HCl), lower the temperature, or shorten the initial time points for sample collection.

  • Possible Cause 2: The analytical method is not capturing the initial time point accurately.

    • Solution: Ensure that the "time zero" sample is taken immediately after the addition of the acid and before any significant heating, and that it is immediately neutralized or diluted to stop the reaction.

Issue 3: Multiple unexpected peaks are appearing in the chromatogram.

  • Possible Cause 1: Secondary degradation is occurring.

    • Solution: The primary degradation products may themselves be unstable under the harsh acidic conditions and are degrading further. Analyze samples at earlier time points to identify the primary degradants.

  • Possible Cause 2: Impurities in the starting material.

    • Solution: Analyze a sample of the this compound starting material that has not been subjected to stress conditions to identify any pre-existing impurities.

  • Possible Cause 3: Interaction with excipients (if in a formulation).

    • Solution: If working with a formulated product, consider potential interactions between the active pharmaceutical ingredient (API) and the excipients under acidic conditions. Conduct the degradation study on the pure API as a control.

Experimental Protocols

Protocol for Forced Degradation of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into a clean, labeled vial.

    • Add 1 mL of 1 M hydrochloric acid.

    • Cap the vial and place it in a water bath or heating block at 80°C.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately neutralize the sample by adding an equivalent amount of a suitable base (e.g., 1 M sodium hydroxide).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto a suitable C18 column.

    • Use a mobile phase that provides good separation of the parent compound and its degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative peak areas of the degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 1 M HCl at 80°C

Time (hours)This compound Remaining (%)5-(acetylamino)pentanoic acid (%)Piperidin-2-one (%)
0100.00.00.0
285.212.52.3
471.824.14.1
852.340.67.1
1235.154.810.1
2410.575.314.2

Visualizations

Degradation_Pathway cluster_main Primary Degradation Pathway (Lactam Hydrolysis) cluster_secondary Secondary Degradation Pathway (N-Acetyl Hydrolysis) 1_Acetylpiperidin_2_one This compound Protonation Protonation of Carbonyl Oxygen 1_Acetylpiperidin_2_one->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Degradation_Product_1 5-(acetylamino)pentanoic acid Ring_Opening->Degradation_Product_1 1_Acetylpiperidin_2_one_s This compound Degradation_Product_2 Piperidin-2-one 1_Acetylpiperidin_2_one_s->Degradation_Product_2 + H2O, H+ Acetic_Acid Acetic Acid 1_Acetylpiperidin_2_one_s->Acetic_Acid + H2O, H+

Caption: Proposed degradation pathways of this compound under acidic conditions.

Experimental_Workflow start Start prep_stock Prepare 1 mg/mL Stock Solution of this compound start->prep_stock stress_sample Mix Stock Solution with 1 M HCl prep_stock->stress_sample heat_sample Incubate at 80°C stress_sample->heat_sample sampling Collect Aliquots at 0, 2, 4, 8, 12, 24 hours heat_sample->sampling neutralize Neutralize with 1 M NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc data_analysis Data Analysis: % Degradation & Product Formation hplc->data_analysis end End data_analysis->end

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Acetylpiperidin-2-one and its structural isomers, 1-Acetylpiperidine and N-Acetyl-4-piperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their spectral features, supported by experimental data and protocols.

Introduction

This compound, a cyclic amide, and its isomers are important scaffolds in medicinal chemistry and organic synthesis. Understanding their structural nuances through spectroscopic techniques like NMR is crucial for characterization, reaction monitoring, and drug design. This guide presents a side-by-side comparison of their ¹H and ¹³C NMR data to highlight the key differences and aid in their unambiguous identification.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, 1-Acetylpiperidine, and N-Acetyl-4-piperidone. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)
This compound CH₃ (Acetyl)2.48
CH₂ (C3)1.89
CH₂ (C4)1.89
CH₂ (C5)2.55
CH₂ (C6)3.75
1-Acetylpiperidine CH₃ (Acetyl)2.10
CH₂ (C3, C4, C5)1.55-1.68
CH₂ (C2, C6)3.45-3.55
N-Acetyl-4-piperidone [1]CH₃ (Acetyl)2.20
CH₂ (C3, C5)2.49
CH₂ (C2, C6)3.80-3.86

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound CH₃ (Acetyl)27.5
C=O (Acetyl)173.2
CH₂ (C3)32.5
CH₂ (C4)21.3
CH₂ (C5)23.0
CH₂ (C6)49.3
C=O (Lactam)172.1
1-Acetylpiperidine [2]CH₃ (Acetyl)21.3
C=O (Amide)169.1
CH₂ (C3, C5)25.5
CH₂ (C4)24.5
CH₂ (C2, C6)46.8, 41.6
N-Acetyl-4-piperidone [3]CH₃ (Acetyl)21.4
C=O (Amide)169.0
CH₂ (C3, C5)41.0
CH₂ (C2, C6)45.1
C=O (Ketone)207.1

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its isomers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Tune and shim the probe for the sample.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃ with TMS) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity Analysis (¹H) Calibration->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation/ Confirmation Assignment->Structure

Caption: Workflow of NMR analysis from sample preparation to structural determination.

Conclusion

The ¹H and ¹³C NMR spectra of this compound, 1-Acetylpiperidine, and N-Acetyl-4-piperidone exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous differentiation. The presence of the lactam carbonyl in this compound significantly influences the chemical shifts of the adjacent methylene protons and carbons compared to the simple amide structure of 1-Acetylpiperidine. Furthermore, the ketone functionality in N-Acetyl-4-piperidone introduces a characteristic downfield signal in the ¹³C NMR spectrum and alters the symmetry and chemical shifts of the piperidine ring protons. This comparative guide serves as a valuable resource for the structural analysis of these and related heterocyclic compounds.

References

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Acetylpiperidin-2-one and Piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 1-acetylpiperidin-2-one and its structural analog, piperidin-2-one (also known as δ-valerolactam).

While experimental data for piperidin-2-one is readily available, a published experimental mass spectrum for this compound is not publicly accessible. Therefore, this guide presents the experimentally determined fragmentation data for piperidin-2-one and contrasts it with a predicted fragmentation pattern for this compound. This prediction is based on established principles of mass spectrometry, considering the influence of the N-acetyl group on the fragmentation pathways of the parent lactam structure.

Comparative Analysis of Fragmentation Patterns

The introduction of an acetyl group at the nitrogen atom of the piperidin-2-one ring significantly alters the molecule's fragmentation behavior under electron ionization. The following table summarizes the key quantitative data, comparing the major fragment ions and their relative abundances for both compounds.

FeatureThis compound (Predicted)Piperidin-2-one (Experimental)[1][2]
Molecular Ion (M+) m/z 141 (Expected to be of moderate intensity)m/z 99 (Prominent)
Base Peak m/z 43m/z 99
Key Fragment Ions (m/z) 141, 99, 84, 70, 56, 4399, 71, 56, 43, 41
Relative Abundance of Key Fragments m/z 43: 100% m/z 99: High m/z 84: Moderate m/z 70: Moderate m/z 56: Lowm/z 99: 100% m/z 71: ~40% m/z 56: ~25% m/z 43: ~45% m/z 41: ~43%

Deciphering the Fragmentation Pathways

The fragmentation of these cyclic amides is driven by the initial formation of a molecular ion radical cation (M+•), which then undergoes a series of bond cleavages and rearrangements to produce smaller, charged fragments.

Predicted Fragmentation of this compound

The presence of the N-acetyl group introduces new fragmentation pathways, primarily initiated by cleavage of the bond between the acetyl group and the nitrogen atom, as well as α-cleavage relative to the carbonyl group.

Predicted Fragmentation Pathway of this compound M This compound M+• (m/z 141) F1 [M-CH2CO]+• m/z 99 M->F1 - CH2CO F2 [CH3CO]+ m/z 43 (Base Peak) M->F2 α-cleavage F3 [M-C2H3O]+ m/z 98 M->F3 - C2H3O F4 [M-C3H5NO]+• m/z 70 F1->F4 - C2H5 F5 [M-C4H7NO]+• m/z 56 F1->F5 - C3H7 F6 [M-CH3CO-HCN]+ m/z 72 F1->F6 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Fragmentation of Piperidin-2-one

The fragmentation of piperidin-2-one is characterized by the stability of its molecular ion, which is also the base peak. Subsequent fragmentations involve the loss of small neutral molecules and ring cleavage.[1][2]

Experimental Fragmentation Pathway of Piperidin-2-one M Piperidin-2-one M+• (m/z 99) (Base Peak) F1 [M-CO]+• m/z 71 M->F1 - CO F2 [M-C2H4]+• m/z 71 M->F2 - C2H4 F3 [M-C2H3O]+ m/z 56 M->F3 - C2H3O F4 [M-C3H6O]+• m/z 41 M->F4 - C3H6O F5 [C3H7N]+• m/z 57 M->F5 - C2H4O

Caption: Experimental fragmentation pathway of Piperidin-2-one.[1][2]

Experimental Protocols

The following provides a detailed methodology for acquiring the electron ionization-mass spectrometry data for compounds such as this compound and piperidin-2-one.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analytical standard in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

  • Ensure the sample is free of any particulate matter by filtration or centrifugation if necessary.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the sample concentration.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-300.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software.

  • The background is subtracted, and the mass spectrum of the analyte peak is extracted.

  • The relative abundance of each fragment ion is calculated relative to the base peak (the most intense peak in the spectrum, set to 100%).

Experimental Workflow for Mass Spectrometry Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Dissolve Sample (1 mg/mL) SP2 Dilute to Working Concentration (10-50 µg/mL) SP1->SP2 GCMS1 Inject Sample (1 µL) SP2->GCMS1 GCMS2 Vaporization & Separation in GC GCMS1->GCMS2 GCMS3 Elution into MS GCMS2->GCMS3 MS1 Electron Ionization (70 eV) GCMS3->MS1 MS2 Mass Analysis (m/z 35-300) MS1->MS2 MS3 Detection MS2->MS3 DA1 Data Acquisition MS3->DA1 DA2 Spectrum Processing DA1->DA2 DA3 Fragmentation Pattern Analysis DA2->DA3

Caption: General experimental workflow for GC-EI-MS analysis.

References

A Comparative Guide to HPLC Purity Analysis of 1-Acetylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical intermediates like 1-acetylpiperidin-2-one and its derivatives is a critical step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1] This guide provides a comparative overview of a validated RP-HPLC method suitable for the analysis of acetylated piperidinone derivatives and discusses alternative analytical techniques, supported by experimental data.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the workhorse for purity analysis of many pharmaceutical intermediates, other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can serve as viable alternatives, especially for volatile or thermally stable compounds, or when faster analysis is required.[2] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.

Analytical MethodPrincipleTypical Stationary PhaseKey AdvantagesKey Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.C18, C8Wide applicability, high resolution, established methodology, compatible with various detectors (UV, MS).[1]Longer analysis times compared to UPLC/SFC, higher solvent consumption.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Cyclodextrin-based (for chiral analysis)High efficiency for volatile and thermally stable compounds, excellent resolution.[2]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[1]
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.Polysaccharide-basedFaster separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[2]Requires specialized instrumentation, less universally available than HPLC.

Experimental Protocols

A detailed experimental protocol for a validated RP-HPLC method for a structurally similar compound, 1-acetyl-2-imidazolidinone, is presented below.[3][4] This method can be adapted for the purity analysis of this compound and its derivatives.

Validated RP-HPLC Method for 1-Acetyl-2-imidazolidinone

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostated column compartment, and a photodiode array (PDA) detector.[3]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective. For 1-acetyl-2-imidazolidinone, a diluent of Water:Acetonitrile (95:5 v/v) was used.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 215 nm.[3][4]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the sample in the diluent (Water:Acetonitrile, 95:5 v/v) to a target concentration of approximately 10 mg/mL.[4] Further dilutions can be made to fall within the linear range of the method.

Method Validation and Performance Data

The performance of the RP-HPLC method for 1-acetyl-2-imidazolidinone is summarized in the following table, demonstrating its suitability for quantitative purity analysis.[3][4]

Validation ParameterResult
Linearity Range 1.04 - 4.16 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.7 ppm
Limit of Quantification (LOQ) 8.2 ppm
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 96.48% - 108.92%

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the analytical process and the decision-making involved in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Standard Prepare Standard Solutions Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/% Impurity Integrate->Calculate Report Generate Report Calculate->Report

Generalized HPLC Purity Analysis Workflow

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Metrics Analyte This compound Derivative HPLC RP-HPLC Analyte->HPLC GC GC Analyte->GC SFC SFC Analyte->SFC P1 Applicability HPLC->P1 High P2 Resolution HPLC->P2 High P3 Analysis Time HPLC->P3 Moderate P4 Solvent Usage HPLC->P4 High GC->P1 Volatiles Only GC->P2 Very High GC->P3 Moderate-Long GC->P4 Low SFC->P1 Broad SFC->P2 High SFC->P3 Fast SFC->P4 Low

Comparison of Analytical Techniques

References

A Comparative Guide to 1-Acetylpiperidin-2-one and Other N-Acyl Lactams in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, N-acyl lactams are a pivotal class of compounds, serving as versatile intermediates and acylating agents. Their reactivity, governed by the ring size of the lactam and the nature of the N-acyl group, dictates their utility in a myriad of chemical transformations. This guide provides an objective comparison of 1-Acetylpiperidin-2-one with other common N-acyl lactams, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.

Introduction to N-Acyl Lactams

N-acyl lactams are cyclic amides with an acyl group attached to the nitrogen atom. The electrophilicity of the exocyclic carbonyl group is enhanced by the adjacent endocyclic carbonyl, making them effective acyl transfer agents. The reactivity of these compounds is influenced by the ring strain of the lactam ring, with smaller rings generally exhibiting higher reactivity. This guide will focus on the comparison of this compound (a six-membered lactam derivative) with N-acetylpyrrolidin-2-one (a five-membered lactam) and N-acetylcaprolactam (a seven-membered lactam).

Synthesis of N-Acyl Lactams

The synthesis of N-acyl lactams is typically achieved through the N-acylation of the corresponding lactam. Common acylating agents include acid chlorides and acid anhydrides.

General Synthesis Workflow

Synthesis of N-Acyl Lactams Lactam Lactam ReactionMixture Reaction Mixture Lactam->ReactionMixture AcylatingAgent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) AcylatingAgent->ReactionMixture Base Base (e.g., Triethylamine, Pyridine) Base->ReactionMixture Neutralizes Acid Byproduct Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ReactionMixture Purification Purification (e.g., Distillation, Crystallization) ReactionMixture->Purification Work-up NAcylLactam N-Acyl Lactam FinalProduct Pure N-Acyl Lactam Purification->FinalProduct Acylation Mechanism Reactants N-Acyl Lactam + Nucleophile (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Acylated Nucleophile (R-NH-Acyl) + Lactam Tetrahedral_Intermediate->Products Collapse of Intermediate (Lactam as Leaving Group)

A Comparative Analysis of the Biological Activities of Piperidinone and Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone and pyrrolidinone scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological activities of derivatives of these two heterocyclic rings, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activities

The biological activities of piperidinone and pyrrolidinone derivatives are broad, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties. The following sections present a comparative summary of their performance in these key therapeutic areas, with quantitative data organized for clarity.

Anticancer Activity

Both piperidinone and pyrrolidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Piperidinone and Pyrrolidinone Derivatives (IC50/EC50 in µM)

Compound ClassDerivative TypeCancer Cell LineIC50/EC50 (µM)Reference
Piperidinone Halogenated bis(methoxybenzylidene)-4-piperidoneHCT116 (Colon)Not specified, but showed significant inhibition of colony formation[1]
EF24 (a piperidinone derivative)H441, MiaPaCa-2, Panc-1Effective as an antiproliferative agent, specific IC50 not provided[2]
Curcuminoid 2a (3,4,5-trimethoxybenzylidene)518A2 (Melanoma)Not specified, but caused apoptosis[1]
Curcuminoid 3c (bis-(3-bromophenyl))518A2 (Melanoma)Not specified, but caused apoptosis[1]
Pyrrolidinone Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate)2.5 - 20.2[3]
Diphenylamine-pyrrolidin-2-one-hydrazoneIGR39 (Melanoma)2.5 - 20.2[3]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivativeA549 (Lung)Reduced viability to 28.0% at 100 µM[4]
Thiosemicarbazone derivativeDHFR Inhibition12.37 ± 0.48[5]
Antimicrobial Activity

Derivatives of both scaffolds have been explored for their potential to combat bacterial and fungal infections. They exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 2: Comparative Antimicrobial Activity of Piperidinone and Pyrrolidinone Derivatives (MIC in µg/mL)

Compound ClassDerivative TypeMicrobial StrainMIC (µg/mL)Reference
Piperidinone 2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisShowed good activity compared to ampicillin[6]
Thiosemicarbazone derivatives of piperidonesFungal strainsShowed significant activity compared to terbinafine[6]
N-Methyl 4-Piperidone-Derived Monoketone CurcuminoidsStreptococcus mutans, S. mitis, S. sanguinis250 - 500[7]
Pyrrolidinone Pyrrolidine-2,3-dione dimersStaphylococcus aureus (MSSA)Single-digit MIC values[8]
Pyrrolidine-2-one derivativesEscherichia coli, Staphylococcus aureusShowed good antibacterial activity[9][10]
Oxazolidinone hydroxamic acid derivativesGram-negative bacteria (e.g., K. pneumoniae)Potent activity reported[11]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been demonstrated in various in vitro and in vivo models. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.

Table 3: Comparative Anti-inflammatory Activity of Piperidinone and Pyrrolidinone Derivatives

Compound ClassDerivative TypeAssayResultsReference
Piperidinone Di- and triketopiperidine derivativesNot specifiedShowed distinct anti-inflammatory activity[12]
2-piperidone derivativesLPS-induced microglial BV-2 cellsSuppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[13]
Pyrrolidinone 2-pyrrolidinone derivativesLOX InhibitionIC50 of 0.0705 (±0.003)mM and 0.08 (±0.005)mM[14]
Pyrrolidine derivativesCarrageenan-induced paw edema in ratsExhibited significant anti-inflammatory effect[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of piperidinone and pyrrolidinone derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidinone or pyrrolidinone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of chemical substances.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: Administer the test compound (piperidinone or pyrrolidinone derivative) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[6][7][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

G General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Piperidinone Piperidinone Derivatives Anticancer Anticancer Assays (e.g., MTT) Piperidinone->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) Piperidinone->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) Piperidinone->Antiinflammatory Pyrrolidinone Pyrrolidinone Derivatives Pyrrolidinone->Anticancer Pyrrolidinone->Antimicrobial Pyrrolidinone->Antiinflammatory IC50 IC50 / EC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Inhibition % Inhibition Calculation Antiinflammatory->Inhibition SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR Inhibition->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing NFkB_inactive->IkB bound to NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: The NF-κB pathway is a key regulator of inflammation.

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response regulates

Caption: The MAPK cascade relays external signals to cellular responses.

References

Validating the Mechanism of Action for 1-Acetylpiperidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer mechanism of action of 1-Acetylpiperidin-2-one derivatives against alternative compounds. The information presented herein is supported by experimental data from publicly available scientific literature to aid researchers in validating the therapeutic potential of this class of molecules.

Comparative Analysis of Cytotoxicity

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] While specific cytotoxic data for this compound is limited in the current literature, we can draw comparisons from structurally related piperidone and glutarimide derivatives to understand its potential efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC50/CC50 (µM)Reference
Glutarimide Derivatives 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneHeLa (Cervical Cancer)9[1]
K562 (Leukemia)27[1]
MDA-MB-453 (Breast Cancer)15[1]
Piperidone Derivatives 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (Compound 2608)CEM (Leukemia)Low µM to nM range[3]
1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (Compound 2610)COLO 205 (Colon Cancer)Low µM to nM range[3]
1-(2-methoxyethylthio-propionyl)-3,5-bis(benzylidene)-4 piperidone (Compound 2a)Jurkat (Leukemia)Sub-µM[4]
3,5-bis(4-fluorobenzylidene)-1-[3-(2-methoxyethyl sulfinyl)-propionyl]-4-piperidone (Compound 3e)Jurkat (Leukemia)Sub-µM[4]
Alternative Anticancer Agent DoxorubicinVariousVaries (Potent)[2]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer activity of piperidine and its derivatives is often attributed to the induction of apoptosis and modulation of critical cellular signaling pathways.[5] Based on studies of related compounds, this compound derivatives may exert their effects through the following mechanisms:

1. Induction of Apoptosis:

Several studies on piperidone derivatives have demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells. The proposed mechanism involves:

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status can trigger apoptotic pathways.[3]

  • Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic cascade.[3]

  • Activation of Caspases: Executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and ultimately cell death.[3][4]

2. Modulation of Key Signaling Pathways:

The piperidine scaffold has been implicated in the modulation of several signaling pathways crucial for cancer cell survival and proliferation. While direct evidence for this compound is pending, related compounds have been shown to affect:

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

  • PI3K/Akt Signaling Pathway: This is a central pathway that promotes cell growth, proliferation, and survival. Its inhibition is a common strategy in cancer therapy.[5]

  • STAT3 Signaling Pathway: The STAT3 transcription factor is often constitutively activated in cancer and promotes tumor growth and survival.

Experimental Protocols

To validate the proposed mechanism of action for this compound derivatives, the following experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the test compounds for the desired time.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.

G cluster_pathway Hypothesized Apoptotic Pathway for this compound Derivatives Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

G cluster_workflow Experimental Workflow for Mechanism of Action Validation start Synthesize/Obtain This compound Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis conclusion Validate Mechanism of Action pathway_analysis->conclusion

Caption: A generalized workflow for validating the mechanism of action.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral Piperidinones by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is critical for ensuring the safety and efficacy of chiral drug candidates. The piperidinone scaffold is a prevalent structural motif in many pharmaceuticals, making robust analytical methods for their chiral separation essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of chiral piperidinones, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases and Methods

The success of chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are widely used and have shown considerable success in resolving enantiomers of various piperidinone derivatives.

Performance Data for Piperidinone Analogs

The following tables summarize the performance of different chiral HPLC methods for the separation of various piperidinone enantiomers.

Table 1: Chiral Separation of Piperidine-2,6-dione Analogues on Chiralpak® IA and IB

AnalyteChiral Stationary PhaseMobile PhaseResolution (Rs)
AminoglutethimideChiralpak® IAMethyl-tert-butyl ether-THF (90:10, v/v)1.00
p-Nitro-glutethimideChiralpak® IAMethyl-tert-butyl ether-THF (90:10, v/v)5.33
PhenglutarimideChiralpak® IA100% Dichloromethane1.50
ThalidomideChiralpak® IA100% Acetonitrile2.00
AminoglutethimideChiralpak® IBMethyl-tert-butyl ether-THF (90:10, v/v)0.33
p-Nitro-glutethimideChiralpak® IBMethyl-tert-butyl ether-THF (90:10, v/v)0.67

General Observation: For the tested piperidine-2,6-dione analogues, Chiralpak® IA consistently provided superior resolution compared to Chiralpak® IB under the evaluated mobile phase conditions.

Table 2: Chiral Separation of Derivatized Piperidin-3-amine on Chiralpak® AD-H

AnalyteChiral Stationary PhaseMobile PhaseResolution (Rs)
(R/S)-N-(Piperidin-3-yl)-p-toluenesulfonamideChiralpak® AD-H0.1% Diethylamine in Ethanol> 4.0

Note: In this case, pre-column derivatization with para-toluene sulfonyl chloride (PTSC) was necessary to introduce a chromophore for UV detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Protocol 1: Separation of Piperidine-2,6-dione Analogues
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Columns:

    • Chiralpak® IA (25 cm x 0.46 cm)

    • Chiralpak® IB (25 cm x 0.46 cm)

  • Mobile Phases:

    • Mobile Phase I: Methyl-tert-butyl ether-THF (90:10, v/v)

    • Mobile Phase II: 100% Dichloromethane

    • Mobile Phase III: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic piperidine-2,6-dione analogue in a suitable solvent (e.g., mobile phase) to an appropriate concentration.

  • Injection Volume: 10-20 µL

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Protocol 2: Separation of Derivatized Piperidin-3-amine
  • Derivatization Step:

    • Dissolve the piperidin-3-amine sample in a suitable solvent.

    • Add a base (e.g., triethylamine).

    • Add para-toluene sulfonyl chloride (PTSC) and allow the reaction to proceed to completion to form N-(piperidin-3-yl)-p-toluenesulfonamide.

    • Quench the reaction and extract the derivatized product.

    • Dry and reconstitute the sample in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm

  • Sample Preparation: Prepare a solution of the derivatized piperidin-3-amine in the mobile phase.

  • Injection Volume: 10-20 µL

  • Analysis: Follow the analysis procedure outlined in Protocol 1.

Method Development and Optimization Workflow

The selection of an appropriate chiral HPLC method is often an empirical process. The following diagrams illustrate a typical workflow for method development and the logical considerations for column and mobile phase selection.

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Analysis start Define Analyte Properties (Structure, pKa, Solubility) screen_csp Screen a Diverse Set of CSPs (e.g., Polysaccharide-based, Protein-based) start->screen_csp screen_mp Use Generic Mobile Phases (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mp eval_res Evaluate Initial Results (Retention, Resolution, Peak Shape) screen_mp->eval_res Partial or No Separation opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval_res->opt_mp validate Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, Robustness) eval_res->validate Good Initial Separation opt_param Optimize Other Parameters (Flow Rate, Temperature) opt_mp->opt_param opt_param->validate Acceptable Separation analysis Determine Enantiomeric Excess of Samples validate->analysis

Caption: A typical workflow for developing a chiral HPLC method.

Column and Mobile Phase Selection Logic cluster_0 Analyte Characteristics cluster_1 Method Selection analyte Piperidinone Structure is_basic Basic Moiety? analyte->is_basic has_chromophore UV Chromophore? analyte->has_chromophore add_additive Add Amine (e.g., DEA) is_basic->add_additive Yes no_additive No Additive Needed is_basic->no_additive No derivatize Consider Derivatization has_chromophore->derivatize No direct_analysis Direct Analysis has_chromophore->direct_analysis Yes csp_choice Select Polysaccharide CSPs (e.g., Chiralpak IA, AD-H, Chiralcel OD-H) mp_mode Choose Mobile Phase Mode csp_choice->mp_mode normal_phase Normal Phase (Hexane/Alcohol) mp_mode->normal_phase polar_organic Polar Organic (Ethanol, Acetonitrile) mp_mode->polar_organic add_additive->mp_mode no_additive->mp_mode derivatize->csp_choice direct_analysis->csp_choice

Caption: Logic for selecting a chiral column and mobile phase.

Conclusion

The enantiomeric excess determination of chiral piperidinones can be effectively achieved using chiral HPLC, particularly with polysaccharide-based chiral stationary phases. The Chiralpak® series of columns, including IA, IB, and AD-H, have demonstrated successful separation for various piperidinone analogues. Method development should involve screening a selection of CSPs and mobile phases, with optimization of parameters such as mobile phase composition, additives, flow rate, and temperature. For piperidinones lacking a strong chromophore, pre-column derivatization is a viable strategy to enhance UV detection. The data and protocols presented in this guide serve as a valuable starting point for researchers in the development and validation of robust chiral separation methods for this important class of compounds.

Benchmarking the synthesis of 1-Acetylpiperidin-2-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the synthesis of 1-Acetylpiperidin-2-one, a valuable building block in pharmaceutical and chemical research. By presenting key performance metrics and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction time, and reagent handling.

At a Glance: Comparison of Synthesis Methods

Two prevalent methods for the synthesis of this compound involve the N-acetylation of 2-piperidone (also known as δ-valerolactam). The primary difference between these methods lies in the choice of the acetylating agent: acetic anhydride, often with pyridine as a catalyst, and acetyl chloride, typically in the presence of a non-nucleophilic base.

Performance MetricMethod 1: Acetic Anhydride & PyridineMethod 2: Acetyl Chloride & Triethylamine
Starting Material 2-Piperidone2-Piperidone
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Base/Catalyst PyridineTriethylamine
Typical Solvent Dioxane or neatDioxane
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 2 - 16 hours10 - 12 hours
Reported Yield HighHigh
Work-up Aqueous work-up to remove pyridine and acetic acidFiltration of triethylammonium chloride, followed by aqueous work-up
Safety Considerations Acetic anhydride is corrosive and a lachrymator. Pyridine is a flammable and harmful liquid.Acetyl chloride reacts violently with water and is corrosive. Triethylamine is flammable and corrosive.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two primary synthesis methods of this compound.

Synthetic routes to this compound.

Experimental Protocols

Below are detailed experimental protocols for the two benchmarked synthesis methods. These protocols are based on established chemical literature and provide a foundation for laboratory implementation.

Method 1: Synthesis of this compound using Acetic Anhydride and Pyridine

This method utilizes acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and a solvent. Pyridine also acts as a base to neutralize the acetic acid byproduct.[1][2]

Materials:

  • 2-Piperidone

  • Acetic Anhydride

  • Pyridine

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous Sodium Chloride)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidone (1.0 equivalent) in pyridine.

  • Add acetic anhydride (1.1 - 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 16 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess pyridine and acetic anhydride by rotary evaporation. Co-evaporate with toluene multiple times to ensure complete removal of pyridine.[2]

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Synthesis of this compound using Acetyl Chloride and Triethylamine

This method employs the more reactive acetyl chloride as the acetylating agent. A non-nucleophilic base, triethylamine, is used to scavenge the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from reacting with the starting material or product.[3]

Materials:

  • 2-Piperidone

  • Acetyl Chloride

  • Triethylamine

  • Dioxane (anhydrous)

  • Cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous dioxane.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dioxane to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Continue stirring for 10-12 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated triethylammonium chloride is removed by filtration.

  • The filtrate, containing the product, is concentrated under reduced pressure.

  • The residue is then poured into cold water.

  • The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Workflow for Method Selection

The choice between these two primary methods often depends on laboratory-specific constraints and preferences. The following diagram outlines a logical workflow to aid in this decision-making process.

Decision-making workflow for synthesis method selection.

Conclusion

Both the acetic anhydride/pyridine and acetyl chloride/triethylamine methods are effective for the synthesis of this compound. The choice between them will likely be guided by the availability of reagents, the scale of the reaction, and the laboratory's tolerance for handling certain chemicals. For instance, while acetyl chloride is more reactive and may lead to shorter reaction times under optimized conditions, it requires more stringent anhydrous conditions. Conversely, the use of acetic anhydride with pyridine is a classic and robust method, though the removal of pyridine during work-up can be a practical consideration. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific setup.

References

In-Vitro Assay Validation for Novel Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a prominent structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its favorable pharmacological properties.[1] In oncology, many piperidine derivatives have demonstrated significant potential by modulating key signaling pathways that govern cell proliferation and survival.[1][2] This guide provides a comparative analysis of the in-vitro validation of novel piperidine derivatives, focusing on their anti-cancer properties. It includes a summary of their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key assays, and visualizations of a relevant signaling pathway and a standard validation workflow.

Comparative Efficacy of Novel Piperidine Derivatives

The following tables summarize the in-vitro activity of selected piperidine derivatives against various cancer cell lines and protein kinases. These data highlight the potency and selectivity of these compounds, which are critical parameters in the drug discovery process.

Table 1: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeAssay TypeIC50 / EC50 (µM)
PiperineHepG2Hepatocellular CarcinomaMTT97[3]
PiperineHep3BHepatocellular CarcinomaMTT58[3]
Compound 17aPC3Prostate CancerMTT-
DTPEPMDA-MB-231Breast CancerMTT-
Compound 8uHepG-2Hepatocellular CarcinomaMTT1.88[4]
Derivative 23MDA-MB-468Breast CancerCellTiter-Glo1.00 (GI50)[5]
Derivative 25HOP-92Non-small cell lung cancerCellTiter-Glo1.35 (GI50)[5]
AZD7762HT29Colon CancerCell Abrogation-

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. GI50 (Growth inhibitory concentration) is the concentration that causes 50% inhibition of cell growth.

Table 2: Kinase Inhibitory Activity of Piperidine Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (nM)
AZD7762CHK1Biochemical7
Compound 8uVEGFR-2Biochemical1.52 (µM)[4]
Compound E22Akt1Biochemical-
CC-509SykBiochemical-

Key In-Vitro Experimental Protocols

Rigorous and reproducible experimental protocols are the foundation of reliable in-vitro data. Below are detailed methodologies for two common assays used in the evaluation of novel piperidine derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test piperidine derivatives and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds and a vehicle control. Replace the existing cell culture medium with medium containing the various concentrations of the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT.[1] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The assay measures the activity of AChE by the hydrolysis of acetylthiocholine (ATC) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • 96-well plate

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE enzyme solution (e.g., from electric eel)

  • Test piperidine derivatives and a known AChE inhibitor (e.g., Donepezil) as a positive control

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions as described above. The test compounds should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: 200 µL phosphate buffer.

    • Control (No Inhibitor): 160 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (e.g., DMSO).

    • Inhibitor Wells: 160 µL phosphate buffer + 20 µL AChE solution + 20 µL of each test compound dilution.

  • Pre-incubation: Add 10 µL of the DTNB solution to all wells. Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for a period of 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[2] Many piperidine-containing drugs exert their anticancer effects by targeting components of this pathway.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Piperidine Piperidine Inhibitor Piperidine->PI3K Assay_Validation_Workflow cluster_validation AssayDev Assay Development & Optimization PreValidation Pre-Validation (Feasibility) AssayDev->PreValidation Validation Assay Validation PreValidation->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Robustness Robustness Validation->Robustness RoutineUse Routine Assay Use & Monitoring

References

Safety Operating Guide

Proper Disposal of 1-Acetylpiperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is paramount. In the absence of a specific SDS, the chemical properties must be evaluated against federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, to determine if it qualifies as hazardous waste.[1][2][3][4] It is prudent to manage 1-Acetylpiperidin-2-one as a hazardous waste to ensure the highest safety standards.

Key characteristics to consider for hazardous waste classification include:

  • Ignitability: The potential to readily catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to be unstable and explode or release toxic fumes under certain conditions.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific chemical waste according to your local regulations.

Quantitative Data for Chemical Waste Management

The following table summarizes general guidelines and regulatory thresholds relevant to the disposal of chemical waste. These are not specific to this compound but provide a framework for safe laboratory practices.

ParameterGuideline/RegulationValueSource
pH for Drain Disposal General Guideline for Dilute Aqueous Waste5.5 - 10.5[5]
Flash Point for Ignitable Waste U.S. EPA (RCRA)< 60°C (140°F)[1]
Highly Toxic Chemicals (LD50) Dartmouth College EHS< 50 mg/kg[6]
Permissible Exposure Limit (PEL) - General Dust OSHA15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)-

Note: The values presented are for general guidance. Always refer to the specific regulations and your institution's policies.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling this compound and its waste.

  • Waste Segregation and Collection:

    • Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound and any materials contaminated with it.[7]

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of accumulation.

    • Waste Stream: This compound should be collected as a non-halogenated organic waste unless mixed with halogenated solvents. Never mix incompatible waste streams.[6]

  • Handling Contaminated Materials:

    • Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips should be placed in the designated solid hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in the designated liquid hazardous waste container.

    • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic substances, the first three rinses should be collected.[6]

  • Storage of Chemical Waste:

    • Store the sealed and labeled hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from ignition sources and incompatible chemicals.[8]

    • Keep the container closed except when adding waste.[6]

  • Final Disposal:

    • Arrange for the pickup of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][9]

    • Complete all necessary waste disposal forms as required by your institution and local regulations. A hazardous waste manifest will be required for off-site transportation.[4]

    • Never dispose of this compound down the drain or in the regular trash. [5][6]

Emergency Procedures

In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS emergency line.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Assume Hazardous Waste & Consult EHS C->E No L End: Proper Disposal D->L F Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) E->F G Segregate into Compatible Waste Stream (Non-Halogenated Organic) F->G H Label Container: 'Hazardous Waste' & Chemical Name G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for EHS/Contractor Pickup I->J K Complete Waste Manifest/Paperwork J->K K->L

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.